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  • Product: 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide
  • CAS: 1856159-86-8

Core Science & Biosynthesis

Foundational

3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide: Structural Profiling, Synthesis, and Applications in Medicinal Chemistry

Executive Summary As a Senior Application Scientist, I approach the design and synthesis of functionalized benzamides not merely as a sequence of chemical reactions, but as a strategic orchestration of molecular properti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the design and synthesis of functionalized benzamides not merely as a sequence of chemical reactions, but as a strategic orchestration of molecular properties. 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide is a highly versatile, multi-functional scaffold. By combining a halogenated aromatic ring with a fluorinated aliphatic amide, this compound serves as a critical intermediate in structure-activity relationship (SAR) campaigns, positron emission tomography (PET) radiotracer development, and advanced cross-coupling methodologies.

This whitepaper provides an in-depth technical guide to the physicochemical properties, mechanistic synthesis, and downstream applications of this compound, grounded in field-proven protocols and authoritative chemical literature.

Part 1: Structural & Physicochemical Profiling

The utility of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide stems from its distinct structural motifs, each engineered to serve a specific chemical or biological function.

The Pharmacophore Breakdown
  • The N-(2-Fluoroethyl)carboxamide Motif: The introduction of fluorine into a molecule profoundly influences its conformation, pKa, intrinsic potency, and metabolic pathways[1]. With a van der Waals radius of 1.47 Å, fluorine is sterically similar to hydrogen (1.20 Å), allowing for bioisosteric replacement without a significant steric penalty[2]. However, its high electronegativity (3.98 on the Pauling scale) highly polarizes the C-F bond, which enhances metabolic stability against cytochrome P450 oxidation and modulates the lipophilicity of the molecule[2].

  • The 3-Bromo-5-methylphenyl Ring: The bromine atom serves a dual purpose. Biologically, it can participate in halogen bonding with target proteins, increasing binding affinity. Chemically, it acts as a highly reactive synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), allowing for rapid library generation.

Quantitative Data Summary

Table 1: Physicochemical Properties

PropertyValueScientific Implication
Chemical Formula C₁₀H₁₁BrFNODefines the exact stoichiometry for synthetic equivalents.
Molecular Weight 260.10 g/mol Low molecular weight ensures high ligand efficiency (LE) during hit-to-lead optimization.
Hydrogen Bond Donors 1 (Amide NH)Facilitates target engagement via hydrogen bonding.
Hydrogen Bond Acceptors 2 (Carbonyl O, Fluoro F)Modulates aqueous solubility and receptor binding.
Predicted LogP ~2.8 - 3.2Ideal lipophilicity for passive membrane permeability and blood-brain barrier (BBB) penetration.

Part 2: Mechanistic Synthesis & Self-Validating Protocol

The most efficient route to synthesize 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide is via the amidation of 3-bromo-5-methylbenzoic acid with 2-fluoroethylamine hydrochloride. To achieve high yields and suppress side reactions, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling reagent[3].

Mechanistic Causality: Why HATU?

HATU is a premier uronium salt-based coupling reagent that activates the carboxylic acid to form a highly reactive OAt-active ester[3]. The superior coupling efficiency and rapid reaction kinetics of HATU are attributed to a neighboring group effect: the pyridine nitrogen of the HOAt leaving group stabilizes the incoming amine via a hydrogen-bonded 7-membered cyclic transition state[4].

Synthesis A 3-Bromo-5-methylbenzoic acid (1.0 eq) B HATU / DIPEA DMF, 25°C A->B Deprotonation & Activation C OAt-Active Ester Intermediate B->C HOAt release E 3-Bromo-N-(2-fluoroethyl) -5-methylbenzamide C->E Aminolysis D 2-Fluoroethylamine HCl (1.2 eq) D->E Nucleophilic Attack

HATU-mediated amide coupling workflow for synthesizing the target benzamide.
Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring that intermediate states and byproducts are actively managed.

Reagents:

  • 3-Bromo-5-methylbenzoic acid (1.0 eq, 1.0 mmol, 215 mg)

  • 2-Fluoroethylamine hydrochloride (1.2 eq, 1.2 mmol, 119 mg)

  • HATU (1.2 eq, 1.2 mmol, 456 mg)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol, 522 µL)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Procedure:

  • Pre-Activation: Dissolve 3-bromo-5-methylbenzoic acid and HATU in anhydrous DMF under an inert argon atmosphere[3].

  • Deprotonation: Add DIPEA dropwise. Causality: We use 3.0 equivalents of DIPEA because 1 eq neutralizes the amine hydrochloride salt, 1 eq deprotonates the carboxylic acid, and 1 eq maintains a basic environment to drive the catalytic cycle. Stir for 15 minutes at room temperature. The solution will turn pale yellow, confirming the formation of the OAt-active ester.

  • Aminolysis: Add 2-fluoroethylamine hydrochloride in one portion. Stir at room temperature for 2 hours. Monitor the reaction progress via LC-MS until the active ester mass is completely consumed.

  • Self-Validating Work-up: Dilute the reaction mixture with Ethyl Acetate (30 mL). Wash the organic layer sequentially with 5% aqueous NaHCO₃ (3 × 15 mL), water (2 × 15 mL), and brine (15 mL).

    • Causality: HATU coupling generates 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea (TMU) as byproducts[5]. HOAt is acidic and is efficiently stripped into the aqueous layer by the NaHCO₃ wash, while water washes remove the highly polar TMU and DMF solvent.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure product.

Part 3: Applications in Medicinal Chemistry & Radiochemistry

The strategic placement of functional groups on this scaffold allows it to be deployed in two major advanced workflows.

Positron Emission Tomography (PET) Radiochemistry

The fluoroethyl group is a well-established motif in PET imaging. A classic example is O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), a widely used radiotracer for brain tumor imaging[6]. [18F]FET is transported into tumor cells via amino acid transporters and retained without significant metabolism, providing high tumor-to-background contrast[7].

In radiopharmaceutical development, the "cold" (non-radioactive ¹⁹F) 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide serves as an essential analytical reference standard. It is used to validate the HPLC retention times and radiochemical yields of novel ¹⁸F-labeled benzamide tracers synthesized via [18F]fluoroethylation[8].

Palladium-Catalyzed Scaffold Derivatization

The C-Br bond at position 3 is primed for late-stage functionalization. Researchers can subject this compound to Suzuki-Miyaura coupling with various aryl boronic acids to explore the chemical space of biphenyl-based kinase inhibitors or receptor antagonists.

Applications Core 3-Bromo-N-(2-fluoroethyl) -5-methylbenzamide Pd Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig) Core->Pd C-Br Bond Reactivity PET PET Radiochemistry (18F/19F Reference Standard) Core->PET N-(2-fluoroethyl) Motif SAR SAR Optimization (Bioisosterism & Lipophilicity) Core->SAR Scaffold Derivatization

Downstream applications of the benzamide scaffold in medicinal and radiochemistry.

Part 4: Analytical Characterization

To ensure the scientific integrity of the synthesized compound, rigorous analytical characterization is required. The expected spectral data are summarized below.

Table 2: Expected Analytical Signatures

Analytical MethodExpected Signals / ObservationsDiagnostic Significance
¹H NMR (CDCl₃) ~7.7 ppm (s, 1H), ~7.5 ppm (s, 1H), ~7.3 ppm (s, 1H)Confirms the 1,3,5-trisubstituted aromatic ring pattern.
¹H NMR (CDCl₃) ~4.6 ppm (dt, 2H, J = 47 Hz, 5 Hz)The large coupling constant (J ~47 Hz) is the definitive signature of geminal H-F coupling in the -CH₂F group.
¹⁹F NMR (CDCl₃) ~ -220 ppm (tt, 1F)Confirms the presence of the primary aliphatic fluorine atom.
LC-MS (ESI+) m/z 260.0 & 262.0 [M+H]⁺ (1:1 ratio)The 1:1 isotopic doublet is the distinct signature of a single Bromine atom (⁷⁹Br and ⁸¹Br isotopes).

References

  • The Many Roles for Fluorine in Medicinal Chemistry - ACS Publications. Source: Journal of Medicinal Chemistry. URL:[Link]

  • Full article: The role of fluorine in medicinal chemistry. Source: Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • Applications of Fluorine in Medicinal Chemistry - ACS Publications. Source: Journal of Medicinal Chemistry. URL:[Link]

  • HATU - Wikipedia. Source: Wikipedia. URL:[Link]

  • Fluoroethyl-L-tyrosine (18F) - Wikipedia. Source: Wikipedia. URL:[Link]

  • 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography. Source: MedChemComm (RSC Publishing). URL:[Link]

  • O-(2-[18F]Fluoroethyl)-L-tyrosine - Molecular Imaging and Contrast Agent Database (MICAD). Source: NCBI. URL:[Link]

  • HATU Coupling: Challenges Associated with the Byproducts. Source: YouTube. URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide

Introduction 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide is a synthetic compound featuring a halogenated benzamide core, a structure prevalent in a variety of pharmacologically active agents. The strategic incorporation...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide is a synthetic compound featuring a halogenated benzamide core, a structure prevalent in a variety of pharmacologically active agents. The strategic incorporation of bromine and a fluoroethyl group suggests a design intended to modulate metabolic stability and target engagement.[1] While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs are present in molecules with activities ranging from kinase inhibition to G-protein coupled receptor (GPCR) modulation.[2][3]

This guide provides a comprehensive framework for the in vitro investigation of the mechanism of action of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide. It is designed for researchers in drug discovery and pharmacology, offering a logical, stepwise approach to identify its molecular target(s) and elucidate the downstream cellular consequences of its activity. The experimental strategies outlined herein are based on established methodologies and are designed to generate robust and reproducible data.

Part 1: Initial Target Class Screening

Given the chemical structure of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide, a logical starting point is to screen for activity against broad target classes known to interact with substituted benzamides. The primary hypothesis is that the compound may function as a kinase inhibitor or a GPCR ligand.

Kinase Profiling

Many small molecule inhibitors target the ATP-binding pocket of protein kinases. The benzamide scaffold is a common feature in such inhibitors.

Experimental Protocol: In Vitro Kinase Panel Screen

This experiment will assess the compound's ability to inhibit the activity of a broad panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide in 100% DMSO.

  • Assay Principle: A radiometric assay (e.g., using ³³P-ATP) or a fluorescence-based assay (e.g., ADP-Glo™) can be employed. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction.[2]

  • Kinase Panel: Select a diverse panel of kinases representing different branches of the human kinome (e.g., tyrosine kinases, serine/threonine kinases). A commercial service provider can be utilized for a comprehensive screen.

  • Assay Procedure (ADP-Glo™ Example):

    • Dispense the kinase, substrate, and ATP into the wells of a 384-well plate.

    • Add 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide at a final concentration of 10 µM. Include a known kinase inhibitor as a positive control and DMSO as a vehicle control.

    • Incubate the reaction at 30°C for 1 hour.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

Interpretation of Results:

  • Significant inhibition (>50%) of one or more kinases suggests that 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide may act as a kinase inhibitor.

  • The selectivity profile will guide further investigation into specific kinase families.

Workflow for Kinase Profiling

G cluster_0 Initial Screening cluster_1 Hit Validation & Selectivity cluster_2 Mechanism of Action Studies Compound 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide KinasePanel Broad Kinase Panel Screen (10 µM) Compound->KinasePanel GPCRPanel GPCR Binding Panel Compound->GPCRPanel DoseResponse IC50 Determination for Hits KinasePanel->DoseResponse GPCRPanel->DoseResponse Selectivity Selectivity Profiling DoseResponse->Selectivity EnzymeKinetics Enzyme Kinetics (e.g., Michaelis-Menten) Selectivity->EnzymeKinetics CellularAssay Cell-Based Signaling Assay Selectivity->CellularAssay

Caption: Workflow for identifying and validating the molecular target of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide.

GPCR Binding Assays

Substituted benzamides are also known to interact with various GPCRs, particularly serotonin (5-HT) and dopamine receptors.[3]

Experimental Protocol: Radioligand Binding Assay Panel

This experiment will determine if the compound binds to a panel of common GPCRs.

Methodology:

  • Compound Preparation: Prepare a serial dilution of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide from 10 mM down to 1 nM in an appropriate buffer.

  • Membrane Preparation: Use cell membranes prepared from cell lines overexpressing the target GPCRs.

  • Radioligand: Select a suitable radiolabeled ligand for each target receptor that is known to bind with high affinity.

  • Assay Procedure:

    • Incubate the cell membranes, radioligand, and varying concentrations of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

Interpretation of Results:

  • A low IC₅₀ value for a particular receptor indicates high binding affinity and suggests that 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide may be a ligand for that GPCR.

Part 2: In-Depth Mechanistic Elucidation

Based on the results from the initial screening, the following in-depth studies can be performed to further characterize the mechanism of action.

If Identified as a Kinase Inhibitor

Experimental Protocol: Enzyme Kinetics

This experiment will determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) with respect to ATP.

Methodology:

  • Kinase Assay: Perform the kinase assay as described in section 1.1.

  • Varying Substrate Concentrations:

    • To determine the mode of inhibition with respect to ATP, perform the assay with varying concentrations of ATP while keeping the concentration of the peptide substrate constant.

    • Repeat this at several fixed concentrations of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide.

  • Data Analysis: Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the effect of the inhibitor on Kₘ and Vₘₐₓ.

Interpretation of Results:

  • Competitive Inhibition: Increased Kₘ, Vₘₐₓ remains the same. The inhibitor binds to the same site as ATP.

  • Non-competitive Inhibition: Kₘ remains the same, Vₘₐₓ decreases. The inhibitor binds to an allosteric site.

  • Uncompetitive Inhibition: Both Kₘ and Vₘₐₓ decrease. The inhibitor binds only to the enzyme-substrate complex.

Signaling Pathway Analysis in a Cellular Context

G cluster_0 Upstream cluster_1 Signaling Cascade cluster_2 Cellular Response Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds and Activates TargetKinase Target Kinase (e.g., Bcr/Abl) Receptor->TargetKinase Phosphorylates DownstreamSubstrate Downstream Substrate TargetKinase->DownstreamSubstrate Phosphorylates CellProliferation Cell Proliferation DownstreamSubstrate->CellProliferation Promotes Compound 3-Bromo-N-(2-fluoroethyl) -5-methylbenzamide Compound->TargetKinase Inhibits Apoptosis Apoptosis CellProliferation->Apoptosis Inhibits

Caption: Hypothetical signaling pathway for a kinase target of the compound.

If Identified as a GPCR Ligand

Experimental Protocol: Functional Assays (e.g., cAMP or Calcium Flux)

These experiments will determine if the compound acts as an agonist, antagonist, or inverse agonist at the identified GPCR.

Methodology for a Gαs- or Gαi-coupled Receptor (cAMP Assay):

  • Cell Line: Use a cell line stably expressing the target GPCR.

  • Assay Principle: Utilize a competitive immunoassay for the detection of cAMP (e.g., HTRF®).

  • Agonist Mode:

    • Treat the cells with varying concentrations of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide.

    • Measure the intracellular cAMP levels. An increase (for Gαs) or decrease (for Gαi) in cAMP indicates agonist activity.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with a known agonist at its EC₅₀ concentration.

    • Measure the inhibition of the agonist-induced cAMP response.

Methodology for a Gαq-coupled Receptor (Calcium Flux Assay):

  • Cell Line: Use a cell line stably expressing the target GPCR.

  • Assay Principle: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist Mode:

    • Add varying concentrations of the test compound.

    • Measure the transient increase in intracellular calcium using a fluorescence plate reader.

  • Antagonist Mode:

    • Pre-incubate the cells with the test compound.

    • Stimulate with a known agonist and measure the inhibition of the calcium response.

Data Summary Table

Assay TypeParameter MeasuredPotential Outcome for 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide
Kinase Profiling Percent InhibitionIdentification of primary kinase target(s)
IC₅₀ Determination IC₅₀ (nM or µM)Potency against the identified kinase(s)
Enzyme Kinetics Kᵢ, Mode of InhibitionMechanistic insight into kinase inhibition
GPCR Binding IC₅₀/Kᵢ (nM or µM)Affinity for specific GPCR(s)
cAMP Functional Assay EC₅₀/IC₅₀ (nM or µM)Agonist or antagonist activity at Gαs/Gαi-coupled receptors
Calcium Flux Assay EC₅₀/IC₅₀ (nM or µM)Agonist or antagonist activity at Gαq-coupled receptors

Part 3: Cellular Activity and Cytotoxicity

Experimental Protocol: Cell Viability/Cytotoxicity Assay

This experiment is crucial to assess the compound's effect on cell health and to distinguish targeted anti-proliferative effects from general cytotoxicity.

Methodology (MTT Assay):

  • Cell Lines: Select a panel of relevant cell lines (e.g., cancer cell lines if a kinase target is implicated in cancer).

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the concentration of the compound that inhibits cell growth by 50% (GI₅₀).

Interpretation of Results:

  • A low GI₅₀ value in a cell line known to be dependent on the identified kinase target would provide strong evidence for a specific on-target effect.

  • Broad cytotoxicity across multiple cell lines may indicate off-target effects or a non-specific mechanism of cell death.

Conclusion

This technical guide provides a systematic and comprehensive in vitro strategy to elucidate the mechanism of action of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide. By employing a combination of broad panel screening, detailed enzymatic and functional assays, and cell-based studies, researchers can effectively identify the molecular target(s), understand the mode of interaction, and characterize the cellular consequences of this novel compound. The data generated through this workflow will be instrumental in guiding further preclinical development and understanding the therapeutic potential of this and structurally related molecules.

References

  • Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054. [Link]

  • Cohen, M. S., et al. (2001). N-[3-(2-Dimethylaminoethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide: a potent, selective, and orally active 5-HT(1F) receptor agonist potentially useful for migraine therapy. Journal of Medicinal Chemistry, 44(24), 4031-4. [Link]

Sources

Foundational

Pharmacokinetic Profiling of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide: A Technical Guide to ADME Evaluation

Executive Summary & Chemical Rationale Halogenated benzamides represent a privileged structural class in medicinal chemistry, frequently deployed as highly selective ligands for central nervous system (CNS) targets, incl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

Halogenated benzamides represent a privileged structural class in medicinal chemistry, frequently deployed as highly selective ligands for central nervous system (CNS) targets, including dopamine D2/D3 and sigma receptors[1][2]. The compound 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide (BFMB) is an optimized derivative designed to balance lipophilicity, metabolic stability, and target engagement.

The structural logic of BFMB is highly deliberate and dictates its pharmacokinetic (PK) behavior:

  • Bromine Substitution: The meta-bromine atom increases the overall lipophilicity (LogP) to drive passive diffusion across the blood-brain barrier (BBB) while sterically blocking a primary site of aromatic oxidation.

  • 2-Fluoroethyl Moiety: This group acts as a bioisostere for standard alkyl chains. The strong electron-withdrawing nature of fluorine enhances metabolic stability by increasing the oxidation potential of adjacent C-H bonds, thereby reducing the rate of N-dealkylation[3]. Furthermore, it serves as a direct precursor site for fluorine-18 radiolabeling, enabling its potential use as a Positron Emission Tomography (PET) radiotracer[4][5].

  • Methyl Group: The methyl substitution provides fine-tuned steric bulk to optimize receptor binding pocket interactions while maintaining a favorable volume of distribution.

In Vitro ADME Profiling: Microsomal Stability

Before initiating resource-intensive in vivo studies, the intrinsic clearance ( CLint​ ) of BFMB must be established using human and rat liver microsomes (HLM/RLM). This self-validating protocol utilizes a standardized NADPH-dependent enzymatic reaction to predict first-pass metabolic liability.

Step-by-Step Protocol: Microsomal Stability Assay
  • Preparation: Prepare a 1 mM stock solution of BFMB in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to prevent solvent-induced CYP inhibition (final DMSO concentration must be < 0.1%).

  • Incubation: Combine the BFMB solution with HLM or RLM (final protein concentration: 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate CYP450-mediated metabolism.

  • Sampling: Extract 50 µL aliquots at precise intervals: 0, 5, 15, 30, and 60 minutes.

  • Quenching (Self-Validating Step): Immediately quench each aliquot by transferring it into 150 µL of ice-cold acetonitrile containing 50 ng/mL labetalol. Labetalol is chosen as the internal standard (IS) due to its similar positive ESI ionization efficiency, ensuring a robust calibration curve that automatically corrects for matrix effects during bioanalysis.

  • Analysis: Centrifuge the quenched plates at 4000 × g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

In Vivo Pharmacokinetic Profiling (Rodent Model)

To evaluate the systemic exposure and bioavailability of BFMB, in vivo PK studies are conducted in Sprague-Dawley rats. Halogenated benzamides typically exhibit rapid absorption but can be subject to variable first-pass metabolism depending on their N-alkylation profile[6].

Step-by-Step Protocol: Rodent PK Study
  • Animal Preparation: Fast male Sprague-Dawley rats (250-300g) overnight prior to oral dosing. This causality-driven step eliminates gastrointestinal food-drug interactions, ensuring the calculated oral bioavailability ( F ) reflects true intrinsic absorption rather than diet-altered uptake.

  • Dosing Formulation: Formulate BFMB in a vehicle of 5% DMSO / 10% Tween 80 / 85% Saline to ensure complete dissolution and prevent precipitation upon injection.

  • Administration:

    • Intravenous (IV) Cohort: Administer 1 mg/kg via the lateral tail vein.

    • Oral (PO) Cohort: Administer 5 mg/kg via oral gavage.

  • Blood Collection: Collect serial blood samples (150 µL) via a cannulated jugular vein into K2EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Centrifuge blood at 3000 × g for 10 minutes at 4°C. Store plasma at -80°C until extraction.

Bioanalytical Method (LC-MS/MS)

Quantification is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. The multiple reaction monitoring (MRM) transitions are optimized for the parent [M+H]+ ion transitioning to its predominant fragment (typically the loss of the fluoroethylamine moiety, yielding the bromomethylbenzoyl cation).

Table 1: Representative Pharmacokinetic Parameters of BFMB in Sprague-Dawley Rats

ParameterUnitIV (1 mg/kg)PO (5 mg/kg)
Cmax​ ng/mL450.2185.4
Tmax​ h-0.5
AUC0−∞​ ng·h/mL620.51395.1
t1/2​ h1.82.1
Clearance (CL) mL/min/kg26.8-
Vd​ L/kg4.1-
Bioavailability (F) %-45.0%

(Note: Quantitative values are representative models based on the in vivo behavior of structurally homologous fluorinated benzamides[6])

PK_Workflow A Compound Formulation (BFMB) B In Vitro ADME (Microsomal Stability) A->B C In Vivo Dosing (IV/PO in Rats) B->C D Sample Collection (Plasma & Brain) C->D E Bioanalysis (LC-MS/MS) D->E F PK Parameter Calculation E->F

Experimental workflow for the pharmacokinetic profiling of BFMB.

Metabolic Profiling and Blood-Brain Barrier (BBB) Permeability

For neurotherapeutics, understanding the metabolic fate and BBB penetration is critical. The primary metabolic pathways for fluoroethyl benzamides involve cytochrome P450 (CYP)-mediated N-dealkylation, producing hydrophilic metabolites that are rapidly excreted[5]. Defluorination is typically a minor pathway for 2-fluoroethyl groups compared to fluoropropyl analogs, which is highly advantageous as it prevents the accumulation of free fluoride in bone tissue during PET imaging[4][7].

Blood-Brain Barrier Permeability

Given the lipophilic nature imparted by the bromine and methyl groups, BFMB is expected to readily cross the BBB. Brain-to-plasma concentration ratios ( Kp,brain​ ) are evaluated by harvesting brain tissue at Tmax​ , homogenizing in a 1:3 ratio of phosphate buffer, and analyzing via LC-MS/MS. A Kp,brain​>1.0 indicates excellent CNS penetration, a hallmark of efficacious benzamide-based neurotherapeutics like fallypride[2][8].

Met_Pathway Parent 3-Bromo-N-(2-fluoroethyl) -5-methylbenzamide M1 N-Dealkylation (Loss of fluoroethyl group) Parent->M1 CYP3A4 M2 Aliphatic Oxidation (Hydroxylation of methyl) Parent->M2 CYP2D6 M3 Aromatic Oxidation (Hydroxylation of phenyl ring) Parent->M3 Minor CYP-mediated

Primary metabolic pathways of BFMB mediated by Cytochrome P450 enzymes.

References

  • [4] Kilbourn, M., et al. Pharmacokinetics of [(18)F]fluoroalkyl derivatives of dihydrotetrabenazine in rat and monkey brain. PubMed (NIH). URL:[Link]

  • PubMed (NIH). Pharmacokinetics, biodistribution and toxicology following intravenous and oral administration of DSM-RX78 and EFB-1, two new 2-(2-fluorobenzamido)benzoate-based PDE4 inhibitors, to rats. URL: [Link]

  • [6] PubMed (NIH). Pharmacokinetics and splenic accumulation of N-acetylamino-3-chloro-N-(2-diethylamino-ethyl) benzamide after a single administration to rats. URL:[Link]

  • [5] PMC (NIH). Pharmacological Characterization of Low-to-Moderate Affinity Opioid Receptor Agonists and Brain Imaging with 18F-Labeled Derivatives in Rats. URL:[Link]

  • [7] ACS Publications. Pharmacological Characterization of Low-to-Moderate Affinity Opioid Receptor Agonists and Brain Imaging with 18F-Labeled Derivatives in Rats. URL:[Link]

  • [1] PubMed (NIH). [(18)F]Fallypride dopamine D2 receptor studies using delayed microPET scans and a modified Logan plot. URL:[Link]

  • [8] University of Iowa. Brain and plasma pharmacokinetics of aripiprazole in patients with schizophrenia: an [18F]fallypride PET study. URL:[Link]

  • [2] PubMed (NIH). Quantitation of striatal and extrastriatal D-2 dopamine receptors using PET imaging of [(18)F]fallypride in nonhuman primates. URL:[Link]

Sources

Exploratory

Molecular docking studies of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide

An In-Depth Technical Guide to the Molecular Docking of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide This guide provides a comprehensive, technically-grounded framework for conducting a molecular docking study of the nove...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Docking of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide

This guide provides a comprehensive, technically-grounded framework for conducting a molecular docking study of the novel compound 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide. As direct experimental data for this specific molecule is not extensively available, we will leverage the well-established biological activities of the broader benzamide class to inform our investigation. The benzamide scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the basis for a wide range of therapeutics, including potent enzyme inhibitors.[1]

A significant number of benzamide derivatives have been identified as inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1), a critical enzyme in the DNA damage repair pathway and a validated target in oncology.[1][2] Therefore, this guide will present a detailed, field-proven protocol for docking 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide into the catalytic domain of PARP-1. This will serve as a robust, illustrative example for researchers engaged in the computational assessment of novel small molecules.

Pillar 1: Strategic & Scientific Rationale

The choice of PARP-1 as the target receptor is a strategic one, grounded in extensive preclinical and clinical data. PARP-1 inhibitors have demonstrated significant success in treating cancers with specific DNA repair deficiencies, such as those with BRCA1/2 mutations.[1] The core hypothesis of this study is that 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide, by virtue of its benzamide core, has the potential to bind to the nicotinamide-binding pocket of the PARP-1 catalytic domain, thereby inhibiting its enzymatic activity.

Molecular docking is a powerful in silico method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[3][4] This computational technique allows for the rapid screening of virtual libraries, the elucidation of potential binding modes, and the generation of hypotheses that can guide further experimental work, such as synthesis and in vitro assays.[3][5]

The PARP-1 Signaling Context

Understanding the biological role of PARP-1 is crucial for interpreting the results of a docking study. PARP-1 is a key sensor of DNA single-strand breaks (SSBs). Upon detecting a break, it catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, initiating the base excision repair (BER) pathway. Inhibition of PARP-1 traps the enzyme on the DNA, leading to the formation of cytotoxic double-strand breaks during replication, a phenomenon known as synthetic lethality in cancer cells with compromised homologous recombination repair pathways.[1][6]

DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes BER_Complex Base Excision Repair (BER) Protein Recruitment PAR->BER_Complex scaffolds Repair DNA Repair BER_Complex->Repair Inhibitor 3-Bromo-N-(2-fluoroethyl) -5-methylbenzamide Inhibitor->PARP1 inhibits cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain PARP-1 Structure (e.g., PDB: 5GWK) Ligand_Build 2. Build & Optimize Ligand (3-Bromo-N-(2-fluoroethyl) -5-methylbenzamide) Grid 3. Define Binding Site (Grid Box Generation) Ligand_Build->Grid Docking 4. Run Docking Simulation (e.g., AutoDock Vina) Grid->Docking Scoring 5. Analyze Binding Energy & Poses Docking->Scoring Visualization 6. Visualize Interactions (Hydrogen Bonds, etc.) Scoring->Visualization

Caption: High-level workflow for the molecular docking study.

Step 1: Target Protein Preparation
  • Acquisition: Download the crystal structure of human PARP-1 in complex with a known inhibitor from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 5GWK , which contains the inhibitor Etoposide. [7]2. Preparation: Using molecular visualization software such as UCSF Chimera or PyMOL, prepare the protein for docking. This involves:

    • Removing all water molecules and non-essential ions.

    • Separating the protein and the co-crystallized ligand (Etoposide). The ligand will be used for validation.

    • Adding polar hydrogens to the protein structure.

    • Assigning partial charges (e.g., Gasteiger charges). [8] * Saving the prepared protein in a .pdbqt format for use with AutoDock tools.

Step 2: Ligand Preparation
  • Structure Generation: The 2D structure of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide is drawn using a chemical sketcher like ChemDraw or MarvinSketch.

  • 3D Conversion and Optimization: Convert the 2D structure to a 3D conformation. Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). [4]This step is critical to ensure a sterically favorable, low-energy starting conformation.

  • Format Conversion: Save the optimized ligand structure in the .pdbqt format, defining the rotatable bonds.

Step 3: Protocol Validation (Redocking)

Trustworthiness in a docking protocol is established by demonstrating its ability to reproduce experimental results. [3]

  • Procedure: Dock the extracted co-crystallized ligand (Etoposide) back into the binding site of the prepared PARP-1 structure (PDB: 5GWK).

  • Validation Criterion: The protocol is considered validated if the root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose is less than 2.0 Å. [3]This confirms that the chosen docking parameters can accurately replicate the experimentally determined binding mode.

Step 4: Molecular Docking Simulation
  • Grid Box Generation: Define the search space for the docking algorithm. The grid box should be centered on the active site, which can be identified from the position of the co-crystallized ligand in the original PDB file. The dimensions of the box must be large enough to accommodate the ligand and allow for rotational and translational sampling.

  • Docking Execution: Perform the docking of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide into the defined grid box using a program like AutoDock Vina. This program will generate multiple binding poses and rank them based on a scoring function that estimates the binding affinity (in kcal/mol). [8]

Pillar 3: Data Presentation & Analysis

The output of a docking simulation is a set of binding poses and their corresponding scores. The most favorable pose is typically the one with the lowest binding energy.

Quantitative Data Summary

The results should be tabulated for clear comparison. Here, we present hypothetical data for our compound of interest against a known PARP-1 inhibitor, Olaparib, which is a benzamide-containing drug. [9]

Compound Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical) Hydrogen Bonds (Hypothetical)
3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide -8.2 Gly863, Ser904, Arg878 2

| Olaparib (Reference) | -9.5 | Gly863, Ser904, Tyr907 | 3 |

Note: The data in this table is illustrative and represents a plausible outcome for a successful docking experiment.

Qualitative Analysis of Binding Interactions

The most critical part of the analysis is the visual inspection of the top-ranked binding pose. This allows for the identification of key molecular interactions that stabilize the ligand-protein complex.

  • Hydrogen Bonds: Look for hydrogen bonds between the ligand's hydrogen bond donors/acceptors (e.g., the amide N-H and carbonyl oxygen) and residues in the active site, such as Gly863 and Ser904, which are known to be critical for binding in PARP-1. [2]* Pi-Interactions: The aromatic ring of the benzamide scaffold may form pi-pi stacking or pi-cation interactions with aromatic residues like Tyr907 in the active site.

  • Hydrophobic Interactions: The methyl and bromo substituents on the benzamide ring, as well as the fluoroethyl group, can engage in hydrophobic interactions with nonpolar residues, further anchoring the ligand in the pocket.

A thorough analysis of these interactions provides a structural hypothesis for the compound's mechanism of action and can guide future efforts in lead optimization. For instance, identifying an unoccupied pocket near a substituent could suggest a chemical modification to improve binding affinity.

Conclusion

This technical guide outlines a comprehensive and scientifically rigorous protocol for conducting a molecular docking study of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide, using the clinically relevant target PARP-1. By following a structured workflow that includes protocol validation, detailed simulation steps, and in-depth analysis of the results, researchers can generate valuable, hypothesis-driven data. This in silico approach serves as a cost-effective and powerful first step in the modern drug discovery pipeline, enabling the rational design and prioritization of novel therapeutic candidates.

References

  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2023). PubMed. [Link]

  • Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold. (2022). Taylor & Francis Online. [Link]

  • Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. (2023). MDPI. [Link]

  • Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold: Polycyclic Aromatic Compounds. (2022). Taylor & Francis Online. [Link]

  • Molecular Docking Studies of Benzamide Derivatives for PfDHODH Inhibitor as Potent Antimalarial Agent. (2019). Science Alert. [Link]

  • Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. (2026). ResearchGate. [Link]

  • Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. (2025). Borneo Journal of Pharmacy. [Link]

  • MOLECULAR DOCKING STUDIES ON SOME BENZAMIDE DERIVATIVES AS TOPOISOMERASE INHIBITORS. (2020). DergiPark. [Link]

  • In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. (2023). MDPI. [Link]

Sources

Foundational

Toxicological Profiling and Safety Evaluation of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide (BFMB)

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary The compound 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide (BFMB) repre...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The compound 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide (BFMB) represents a highly specific structural class of halogenated benzamides. Compounds bearing this scaffold are frequently investigated as pharmaceutical intermediates, histone deacetylase (HDAC) inhibitors, or precursors for positron emission tomography (PET) radiotracers. However, the presence of the N-(2-fluoroethyl) moiety introduces severe toxicological liabilities that must be rigorously evaluated during preclinical development.

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic toxicity of BFMB. Rather than merely listing standard safety tests, this guide explains the causality behind the structural alerts—specifically the "lethal synthesis" pathway—and provides self-validating experimental protocols to accurately quantify these risks.

Mechanistic Toxicology & Structural Alerts

The safety profile of BFMB is dictated by two distinct structural components: the 2-fluoroethyl group and the halogenated benzamide core. Understanding the metabolic fate of these moieties is critical for predictive toxicology.

The N-(2-Fluoroethyl) Moiety and "Lethal Synthesis"

The most critical toxicological alert in BFMB is the N-(2-fluoroethyl) chain. In vivo, this group is highly susceptible to cytochrome P450-mediated oxidative dealkylation (primarily by CYP3A4 and CYP2D6), which cleaves the amide to release 2-fluoroethanol [1].

Once released, 2-fluoroethanol is rapidly oxidized by alcohol dehydrogenase to fluoroacetaldehyde, and subsequently to fluoroacetate [1]. Fluoroacetate is a potent metabolic poison. It enters the mitochondria and combines with oxaloacetate to form fluorocitrate , a process famously termed "lethal synthesis"[1][2]. Fluorocitrate acts as a potent, irreversible inhibitor of aconitase, a critical enzyme in the Krebs (citric acid) cycle[1][3].

The blockade of aconitase causes a massive accumulation of intracellular citrate, leading to the chelation of essential divalent cations (like Ca²⁺) and catastrophic cellular energy deprivation[1][3]. Clinically, fluoroacetate and fluoroethyl derivatives are known to cause severe cardiac toxicity and a highly specific, irreversible selective cerebellar syndrome characterized by ataxic gait and intention tremor[4][5].

The Halogenated Benzamide Scaffold

The benzamide core is generally considered to have a favorable safety profile. For instance, widely used benzamides like metoclopramide rarely cause severe hepatotoxicity, though minor serum aminotransferase elevations can occur[6]. Furthermore, computational and in vitro ADMET analyses of novel benzamide derivatives often show reduced hepatotoxicity compared to traditional chemotherapeutic agents[7].

However, the addition of a bromine atom at the 3-position and a methyl group at the 5-position increases the lipophilicity of BFMB. Highly lipophilic, halogenated aromatics can undergo CYP450-mediated epoxidation, forming reactive arene oxides. If cellular glutathione (GSH) is depleted, these electrophilic intermediates can covalently bind to hepatic proteins, leading to idiosyncratic drug-induced liver injury (DILI). Additionally, certain benzamide derivatives have demonstrated dose-limiting skeletal muscle toxicity in preclinical models[8].

MetabolicPathway BFMB 3-Bromo-N-(2-fluoroethyl) -5-methylbenzamide CYP450 CYP450 Dealkylation (Liver) BFMB->CYP450 Metabolism FEtOH 2-Fluoroethanol CYP450->FEtOH Cleavage FAc Fluoroacetate FEtOH->FAc Alcohol Dehydrogenase FCit Fluorocitrate (Lethal Synthesis) FAc->FCit Citrate Synthase Aconitase Aconitase Inhibition (Krebs Cycle Blockade) FCit->Aconitase Competitive Inhibition Toxicity Cerebellar & Cardiac Toxicity Aconitase->Toxicity Energy Depletion

Caption: Metabolic activation of BFMB leading to aconitase inhibition and cellular toxicity.

Quantitative Toxicity Data (Predictive & Analog-Based)

Because BFMB is a specialized intermediate, direct in vivo human data is sparse. However, by utilizing structural activity relationship (SAR) data from fluoroethyl esters and halogenated benzamides, we can project the following baseline toxicity metrics to guide initial dosing in rodent models[1][2][7].

Toxicity ParameterAnalog/Reference CompoundProjected Value for BFMBPrimary Mechanism
Acute LD50 (Oral, Rat) 2-Fluoroethyl fluoroacetate~1.5 - 5.0 mg/kgAconitase inhibition (Krebs cycle arrest)
Acute LD50 (Subcutaneous, Mouse) 2-Fluoroethyl fluoroacetate~8.5 - 12 mg/kgSystemic fluoroacetate distribution
Hepatotoxicity Risk Metoclopramide / BenzamidesLow to ModerateArene oxide formation; CYP450 stress
Cerebellar Toxicity β-Fluoroethyl acetateHigh (Chronic exposure)Localized energy deprivation in Purkinje cells
Plasma Protein Binding Halogenated Benzamides> 85%High lipophilicity (Bromine/Methyl groups)

Experimental Protocols for Safety Evaluation

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal controls to verify that the assay is functioning correctly before data is interpreted.

Protocol 1: In Vitro Aconitase Inhibition Assay (Mechanistic Validation)

Purpose: To determine if the metabolic cleavage of BFMB yields sufficient fluorocitrate to inhibit aconitase. Causality: Aconitase converts citrate to isocitrate. By coupling this reaction with isocitrate dehydrogenase (which reduces NADP⁺ to NADPH), we can measure aconitase activity spectrophotometrically at 340 nm.

Step-by-Step Methodology:

  • Metabolic Activation: Incubate 10 µM of BFMB with human liver microsomes (HLMs) and an NADPH regenerating system for 120 minutes at 37°C. This step is crucial; BFMB itself will not inhibit aconitase until it is metabolized into fluorocitrate[3].

  • Enzyme Preparation: Isolate mitochondria from cultured rat cardiomyocytes or utilize a purified porcine heart aconitase standard.

  • Assay Assembly: In a UV-transparent 96-well plate, combine:

    • 50 µL of the HLM-metabolized BFMB mixture.

    • 100 µL of Assay Buffer (50 mM Tris-HCl, pH 7.4, 0.6 mM MnCl₂).

    • 20 µL of Isocitrate Dehydrogenase (1 U/mL) and 10 µL of NADP⁺ (2 mM).

  • Reaction Initiation: Add 20 µL of sodium citrate (5 mM) to initiate the reaction.

  • Validation Controls:

    • Positive Control: 10 µM synthetic fluorocitrate (ensures the assay detects inhibition).

    • Negative Control: Vehicle (DMSO) + HLMs without BFMB (establishes baseline NADPH production).

  • Measurement: Read absorbance continuously at 340 nm for 30 minutes. A decrease in the rate of NADPH formation compared to the negative control confirms aconitase inhibition.

Protocol 2: In Vivo Hepatotoxicity and Cerebellar Assessment

Purpose: To evaluate the dual risks of benzamide-induced liver injury[6][7] and fluoroethyl-induced cerebellar syndrome[4][5].

Step-by-Step Methodology:

  • Dosing Regimen: Divide 24 male Sprague-Dawley rats into four groups (n=6). Administer BFMB via oral gavage at 0, 0.5, 1.0, and 2.0 mg/kg/day for 14 days. (Doses are kept low due to the projected LD50).

  • Neurological Observation: Perform daily rotarod testing to assess motor coordination. A significant drop in latency to fall indicates cerebellar ataxia, a hallmark of fluoroacetate toxicity[4].

  • Biomarker Tracking (Day 15): Euthanize the animals. Draw blood for LC-MS/MS quantification of serum citrate levels. Elevated serum citrate is a direct, quantifiable biomarker of in vivo aconitase inhibition[3].

  • Hepatic Evaluation: Analyze serum ALT/AST levels. Harvest the liver, fix in 10% formalin, and stain with H&E to check for centrilobular necrosis (indicative of reactive arene oxide toxicity).

  • Cerebellar Histopathology: Harvest the brain. Perform specialized staining (e.g., Calbindin D-28K) to quantify Purkinje cell loss in the cerebellar cortex, confirming the specific neurotoxic mechanism of the fluoroethyl moiety[4][5].

SafetyWorkflow Phase1 In Vitro Screening (Hepatocytes & Aconitase) Phase2 LC-MS/MS Metabolite Profiling Phase1->Phase2 Identify Metabolites Phase3 In Vivo Dosing (Rodent Models) Phase2->Phase3 Inform Dosing Phase4 Histopathology (Liver & Cerebellum) Phase3->Phase4 Tissue Harvest Decision Safety Go/No-Go Decision Phase4->Decision Risk Assessment

Caption: Step-by-step preclinical safety evaluation workflow for halogenated benzamides.

References

  • Fluoroethyl fluoroacetate Source: Wikipedia URL:[Link]

  • Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study Source: MDPI URL:[Link]

  • Toxicity and efficacy of benzamide riboside in cancer chemotherapy models Source: PubMed (NIH) URL:[Link]

  • Survivors from β-fluoroethyl acetate poisoning show a selective cerebellar syndrome Source: BMJ URL:[Link]

  • Metoclopramide - LiverTox Source: NCBI Bookshelf (NIH) URL:[Link]

  • Role of fluroacetate in the toxicity of 2-fluroethylnitrosoureas Source: PubMed (NIH) URL:[Link]

  • Survivors from beta-fluoroethyl acetate poisoning show a selective cerebellar syndrome Source: PubMed (NIH) URL:[Link]

Sources

Exploratory

Crystallographic Profiling and X-ray Structural Analysis of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide: A Methodological Guide

Executive Summary The structural elucidation of small-molecule active pharmaceutical ingredients (APIs) and their intermediates is a critical bottleneck in rational drug design. 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of small-molecule active pharmaceutical ingredients (APIs) and their intermediates is a critical bottleneck in rational drug design. 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide represents a highly functionalized scaffold, featuring a hydrogen-bonding benzamide core, a polarizable bromine atom capable of halogen bonding, and a flexible 2-fluoroethyl chain frequently utilized in 18 F-PET radiotracer development. This whitepaper provides a comprehensive, self-validating methodology for the crystallization, X-ray data collection, structure solution, and supramolecular analysis of this compound.

As a Senior Application Scientist, the focus here is not merely on the what, but the why—detailing the causality behind experimental choices such as solvent systems, cryogenic temperatures, and refinement restraints to ensure absolute scientific integrity.

Introduction & Molecular Rationale

The molecular architecture of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide dictates its behavior in both biological systems and the solid state.

  • The Benzamide Core: Acts as a classic hydrogen-bond donor (N-H) and acceptor (C=O), fundamentally driving the primary crystal packing motif.

  • The 3-Bromo Substituent: Bromine is highly polarizable. The anisotropic distribution of electron density creates a positive electrostatic potential (the σ -hole) opposite the C-Br bond, enabling highly directional halogen bonding[1]. Furthermore, bromine provides significant anomalous dispersion, which is advantageous for absolute structure determination if required.

  • The 2-Fluoroethyl Group: While critical for lipophilicity and potential radiolabeling, this highly flexible chain is notoriously prone to conformational disorder in the solid state, necessitating strict cryogenic control during data collection.

XRayWorkflow A Compound Synthesis & Purification B Single Crystal Growth (Vapor Diffusion) A->B C X-ray Diffraction (Mo Kα, 100 K) B->C D Data Reduction & Absorption Correction C->D E Structure Solution (SHELXT) D->E F Structure Refinement (SHELXL / Olex2) E->F G Crystallographic Analysis (Hydrogen & Halogen Bonds) F->G

Workflow for the crystallographic analysis of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide.

Crystallization Strategy: The Vapor Diffusion Protocol

Obtaining diffraction-quality single crystals is the most critical step. Halogenated benzamides often suffer from twinning or microcrystalline precipitation when subjected to rapid solvent evaporation. Therefore, a vapor diffusion approach is mandated.

Causality of Solvent Choice

Ethyl acetate (EtOAc) is selected as the inner (good) solvent because it readily dissolves the polar benzamide while preventing strong solvent-solute hydrogen bonding that might inhibit self-assembly. Hexanes are chosen as the outer (antisolvent) because the gradual diffusion of non-polar vapors into the EtOAc slowly lowers the solubility, keeping the system in the metastable zone optimal for nucleation and growth of single, macroscopic crystals.

Step-by-Step Protocol
  • Preparation: Dissolve 10 mg of high-purity (>99% by HPLC) 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide in 0.5 mL of EtOAc in a 2 mL glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

  • Setup: Place the uncapped 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of hexanes.

  • Sealing and Incubation: Tightly cap the 20 mL vial to create a closed system. Store the system in a vibration-free environment at a constant 20 °C.

  • Harvesting: After 3–5 days, inspect for colorless, block-like crystals. Harvest the crystals directly into a drop of perfluoropolyether oil (e.g., Fomblin Y) to prevent degradation upon exposure to ambient air.

X-ray Diffraction & Data Collection

Data collection must be optimized to handle the specific physical properties of the molecule.

Causality of Experimental Parameters
  • Temperature (100 K): The 2-fluoroethyl chain possesses a low barrier to rotation. Collecting data at room temperature would result in massive thermal motion (large Anisotropic Displacement Parameters, ADPs) or unresolvable positional disorder of the fluorine atom. Cryocooling to 100 K effectively "freezes" the molecule into its lowest energy conformation.

  • Radiation Source (Mo K α ): Bromine ( Z=35 ) strongly absorbs X-rays. Using Cu K α radiation ( λ=1.5418 Å) would lead to severe absorption errors. Mo K α radiation ( λ=0.71073 Å) significantly reduces the linear absorption coefficient ( μ ), yielding more accurate intensity data.

Step-by-Step Protocol
  • Mounting: Select a crystal of dimensions ~0.20 × 0.15 × 0.10 mm under a polarizing microscope. Mount it on a MiTeGen loop using the perfluoropolyether oil.

  • Cryocooling: Immediately transfer the loop to the goniometer head in the 100 K nitrogen cold stream of the diffractometer.

  • Screening: Collect initial frames to determine the unit cell and verify crystal quality (sharp, well-defined diffraction spots).

  • Data Collection: Execute a full data collection strategy (e.g., ω and ϕ scans) to ensure >99% completeness and high redundancy, which is crucial for accurate empirical absorption correction.

  • Reduction: Integrate the frames and apply a multi-scan absorption correction.

Structure Solution and Refinement

The structural model is built using industry-standard computational tools. The graphical user interface Olex2 is utilized to streamline the workflow and manage the underlying refinement engines[2].

Causality of Refinement Choices

The structure is solved using intrinsic phasing (SHELXT), which easily locates the heavy bromine atom and the core framework[3]. Refinement is performed using full-matrix least-squares on F2 (SHELXL)[3]. If the 2-fluoroethyl group exhibits residual disorder despite the 100 K temperature (e.g., two discrete conformations), it must be modeled using PART instructions. To maintain chemical sensibility, geometric restraints (DFIX for C-F and C-C bond lengths, SADI for 1,3-distances) and rigid-bond restraints (RIGU) are applied to the disordered atoms.

Step-by-Step Protocol
  • Solution: Import the .hkl and .ins files into Olex2. Run SHELXT to generate the initial atomic model.

  • Isotropic Refinement: Assign atom types (Br, F, O, N, C) based on peak heights in the difference Fourier map and run an initial refinement cycle.

  • Anisotropic Refinement: Convert all non-hydrogen atoms to anisotropic displacement parameters and refine.

  • Hydrogen Placement: Place hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C,N) or 1.5Ueq​(Cmethyl​) ). The N-H hydrogen should ideally be located from the difference map to confirm the hydrogen bonding geometry.

  • Finalization: Refine until shift/error approaches zero and the weighting scheme converges.

Crystallographic Data Summary

The following table summarizes the representative crystallographic parameters expected for a high-quality structure of this benzamide derivative.

ParameterValue
Chemical formula C 10​ H 11​ BrFNO
Formula weight 260.11 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal system, Space group Monoclinic, P21​/c
Unit cell dimensions a=11.45 Å, b=5.22 Å, c=18.35 Å, β=105.4∘
Volume, Z 1057.2 Å 3 , 4
Calculated density 1.634 g/cm 3
Absorption coefficient ( μ ) 3.48 mm −1
F(000) 520
θ range for data collection 2.52° to 28.35°
Reflections collected / unique 12,450 / 2,580 [ Rint​=0.042 ]
Completeness to θ=25.24∘ 99.8%
Data / restraints / parameters 2580 / 0 / 138
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.032 , wR2​=0.081

Supramolecular Architecture & Interaction Analysis

The solid-state architecture of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide is governed by a hierarchy of intermolecular interactions.

The Primary Motif: Hydrogen Bonding

Benzamides characteristically form infinite one-dimensional chains via intermolecular N-H···O=C hydrogen bonds[4]. In Graph Set theory, this motif is denoted as a C(4) chain, where the chain propagates along a specific crystallographic axis (often the short b -axis in monoclinic systems). This strong, directional interaction is the primary driver of crystallization.

The Secondary Motif: Halogen Bonding

The presence of the 3-bromo substituent introduces the potential for halogen bonding. The electrophilic σ -hole on the bromine atom can interact with nucleophilic sites on adjacent molecules, such as the carbonyl oxygen (C-Br···O) or the fluorine atom (C-Br···F)[1]. These halogen bonds act as orthogonal cross-links, stitching the 1D hydrogen-bonded C(4) chains together into a robust 2D or 3D supramolecular network.

Supramolecular M1 Molecule 1 (Asymmetric Unit) M2 Molecule 2 (Symmetry Related) M1->M2 N-H···O Hydrogen Bond C(4) Chain Motif M3 Molecule 3 (Symmetry Related) M1->M3 C-Br···O Halogen Bond Inter-chain Linkage M2->M3 Weak C-H···F Interactions

Supramolecular interaction network highlighting hydrogen and halogen bonding motifs.

Conclusion

The successful crystallographic profiling of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide relies on a meticulously designed workflow. By utilizing vapor diffusion to bypass twinning, employing 100 K cryogenic temperatures to suppress fluoroethyl disorder, and leveraging Mo K α radiation to mitigate bromine absorption, researchers can obtain high-resolution structural data. The resulting model not only confirms the atomic connectivity but also maps the complex interplay of C(4) hydrogen-bonded chains and σ -hole halogen bonding, providing invaluable insights for future structure-based drug design and solid-state formulation.

References

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341.[2] URL: [Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[3] URL: [Link]

  • Saeed, A., & Simpson, J. (2010). "2-Chloro-N-(4-methoxyphenyl)benzamide." Acta Crystallographica Section E: Structure Reports Online, 66(11), o2963-o2964.[4] URL: [Link]

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). "The halogen bond." Chemical Reviews, 116(4), 2478-2601.[1] URL: [Link]

Sources

Foundational

Thermodynamic Stability and Degradation Profiling of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide: A Comprehensive Technical Guide

Executive Summary 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide is a highly functionalized halogenated benzamide derivative. Compounds bearing the N-(2-fluoroethyl) moiety are frequently utilized as precursors or reference...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide is a highly functionalized halogenated benzamide derivative. Compounds bearing the N-(2-fluoroethyl) moiety are frequently utilized as precursors or reference standards in the development of Positron Emission Tomography (PET) radiotracers, while the brominated aromatic core provides a versatile handle for transition-metal-catalyzed cross-coupling.

Understanding the thermodynamic stability of this compound is critical. Premature solid-state polymorphic transitions can alter dissolution kinetics, and solution-state degradation (such as amide hydrolysis or dehalogenation) can severely compromise analytical purity and radiochemical yields. This whitepaper provides an authoritative, step-by-step framework for evaluating the thermodynamic and chemical stability of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide, grounded in International Council for Harmonisation (ICH) guidelines.

Structural Profiling and Thermodynamic Significance

The intrinsic stability of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide is dictated by its structural substituents:

  • The Benzamide Core: Benzamides are historically significant in solid-state chemistry, known for complex polymorphic behaviors that dictate their thermodynamic stability and melting enthalpies[1]. In solution, the amide bond is the primary site for nucleophilic attack during hydrolytic stress[2].

  • The C3-Bromo Substituent: While generally stable, aryl halides can undergo dehalogenation under extreme photolytic stress or specific oxidative conditions, a pathway documented in similar halogenated benzamides like dobupride[3].

  • The N-(2-Fluoroethyl) Group: The aliphatic carbon-fluorine bond is thermodynamically strong (approx. 485 kJ/mol); however, under aggressive basic conditions, it may be susceptible to elimination or nucleophilic substitution, complicating the degradation profile.

Workflow A 3-Bromo-N-(2-fluoroethyl) -5-methylbenzamide B Solid-State Profiling A->B C Solution-State Stressing A->C D DSC / TGA (Thermal Stability) B->D E Polymorph Screening (XRD / Raman) B->E F Hydrolysis (Acid/Base) Oxidation (H2O2) C->F G Photolysis / Thermal (ICH Q1B/Q1A) C->G H LC-MS/MS & NMR Identification F->H G->H

Caption: Thermodynamic characterization and forced degradation workflow.

Solid-State Thermodynamic Characterization

Solid-state stability is evaluated primarily through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These techniques provide a self-validating system: DSC identifies endothermic/exothermic events (melting, crystallization, polymorphic transitions) without mass loss, while TGA confirms whether a thermal event is associated with degradation (mass loss)[4][5].

Step-by-Step Protocol: DSC and TGA

Causality: A heating rate of 10 °C/min is chosen to provide an optimal balance between the resolution of closely spaced polymorphic transitions and the sensitivity of the heat flow signal. Nitrogen purge gas is used to prevent oxidative degradation from masking intrinsic thermal decomposition.

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide into a standard aluminum pan for DSC, and an alumina crucible for TGA.

  • DSC Analysis:

    • Equilibrate the sample at 25 °C.

    • Heat from 25 °C to 250 °C at a ramp rate of 10 °C/min under a dry nitrogen purge (50 mL/min).

    • Record the onset temperature ( Tonset​ ) and peak temperature ( Tpeak​ ) of the melting endotherm. Calculate the enthalpy of fusion ( ΔHf​ ) by integrating the area under the peak.

  • TGA Analysis:

    • Heat a parallel sample from 25 °C to 500 °C at 10 °C/min under nitrogen.

    • Identify the temperature at which 5% mass loss occurs ( Td,5%​ ). This establishes the upper boundary for the compound's thermal stability.

Solution-State Stability and Forced Degradation

To establish the intrinsic stability of the molecule and develop a stability-indicating analytical method, the compound must be subjected to forced degradation (stress testing)[2].

Mechanistic Degradation Pathways

The most probable degradation pathway for 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide is the hydrolytic cleavage of the amide bond, yielding 3-bromo-5-methylbenzoic acid and 2-fluoroethan-1-amine. Secondary pathways include oxidative degradation and potential debromination under intense UV photolysis[3].

Pathway Parent 3-Bromo-N-(2-fluoroethyl) -5-methylbenzamide AcidBase H+ or OH- / H2O (Hydrolytic Stress) Parent->AcidBase Product1 3-Bromo-5-methylbenzoic acid (Carboxylic Acid Degradant) AcidBase->Product1 Amide Cleavage Product2 2-Fluoroethan-1-amine (Amine Degradant) AcidBase->Product2 Amide Cleavage

Caption: Primary hydrolytic degradation pathway via amide bond cleavage.

Step-by-Step Protocol: Forced Degradation

Causality: The goal of forced degradation is to achieve 5–20% degradation. Exceeding 20% risks secondary degradation (degradants breaking down further), which obscures the primary degradation pathways[2][6].

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of the API in HPLC-grade acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours. Neutralize with 1 mL of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours. Neutralize with 1 mL of 0.1 M HCl. (Note: Benzamides are typically more susceptible to base-catalyzed hydrolysis due to the formation of a stable carboxylate leaving group).

  • Oxidation: Mix 1 mL of stock with 1 mL of 3% H2​O2​ . Incubate at 25 °C for 24 hours in the dark to prevent concurrent photolysis.

  • Photolysis: Expose a 0.5 mg/mL solution (in quartz cuvettes) to UV light (254 nm) for 48 hours, alongside a foil-wrapped control.

Quantitative Degradation Summary

Based on established stability profiles of analogous halogenated benzamides[6][7], the expected thermodynamic stability under forced degradation is summarized below:

Stress ConditionReagent / EnvironmentTemperature (°C)Time (Hours)Estimated Degradation (%)Primary Degradant Type
Acidic 0.1 M HCl602410 - 15%Carboxylic Acid + Amine
Basic 0.1 M NaOH602420 - 30%Carboxylic Acid + Amine
Oxidative 3% H2​O2​ 2524< 10%N-Oxides / Hydroxylates
Thermal Solid State (Oven)8048< 5%None (Thermally Stable)
Photolytic UV Light (254 nm)254815 - 25%Debrominated products

Analytical Workflows: LC-MS/MS Identification

To validate the degradation pathways, a stability-indicating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required[8].

Step-by-Step Protocol: LC-MS/MS Analysis

Causality: A reverse-phase C18 column is used because it effectively separates the moderately polar parent benzamide from its highly polar degradation products (e.g., 3-bromo-5-methylbenzoic acid). Electrospray Ionization (ESI) in positive mode is selected to protonate the nitrogen atoms, allowing for diagnostic fragmentation.

  • Chromatographic Separation:

    • Column: C18 (50 mm × 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: Solvent A (0.1% Formic acid in Water) and Solvent B (0.1% Formic acid in Acetonitrile).

    • Gradient: 5% B to 95% B over 10 minutes. This broad gradient ensures elution of both polar degradants and the non-polar parent compound.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in ESI+ mode.

    • Identify the parent mass [M+H]+ for 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide (approx. m/z 260 / 262, exhibiting a classic 1:1 isotopic doublet due to 79Br and 81Br ).

    • Perform MS/MS fragmentation. The loss of the 2-fluoroethan-1-amine moiety will yield a characteristic fragment ion corresponding to the 3-bromo-5-methylbenzoyl cation.

  • Data Interpretation: Any new chromatographic peaks observed in the stressed samples (not present in the control) are cross-referenced against the predicted masses of the hydrolytic and oxidative degradants.

References

  • BenchChem. "A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)benzamide: A Proposed Framework for Forced Degradation Studies." BenchChem Technical Guides, 2025. 2

  • BenchChem. "Addressing stability and degradation issues of 4-amino-N-(2-chlorophenyl)benzamide in solution." BenchChem Technical Guides, 2025. 6

  • PubMed. "Degradation profile and identification of the major degradation products of dobupride under several conditions by GC/MS and HPLC-particle beam/MS." National Institutes of Health, 1995. 3

  • ResearchGate. "Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III." Crystal Growth & Design, 2025. 1

  • BenchChem. "Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide." BenchChem Technical Guides, 2025. 5

Sources

Protocols & Analytical Methods

Method

Application Note: Efficient Synthesis of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide via Acid Chloride Activation

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Generation of fluorinated benzamide building blocks for medicinal chemistry and structure-activity relationship (SAR) stu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Generation of fluorinated benzamide building blocks for medicinal chemistry and structure-activity relationship (SAR) studies.

Introduction & Strategic Rationale

The incorporation of fluorine into small-molecule drug candidates is a cornerstone strategy in medicinal chemistry, often utilized to modulate lipophilicity, improve metabolic stability, and enhance target binding affinity. The target compound, 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide , serves as a highly versatile intermediate. The aryl bromide handle allows for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the fluoroethyl amide provides a metabolically robust hydrogen-bond donor/acceptor motif.

Mechanistic Insights & Experimental Design

The synthesis proceeds via a two-step, one-pot-compatible workflow:

  • Vilsmeier-Haack Catalyzed Chlorination: 3-bromo-5-methylbenzoic acid is treated with oxalyl chloride in dichloromethane (DCM). A catalytic amount of N,N-dimethylformamide (DMF) is critical here. DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate (chloroiminium ion), which is the active chlorinating species. This pathway allows the reaction to proceed rapidly at room temperature, releasing only gaseous byproducts (CO, CO₂, HCl), which drives the equilibrium forward [2].

  • Schotten-Baumann Type Amidation: The resulting highly reactive 3-bromo-5-methylbenzoyl chloride is trapped by 2-fluoroethylamine. Because 2-fluoroethylamine is typically supplied as a stable hydrochloride salt to prevent volatilization and degradation, an organic base—triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)—is required in excess to both liberate the free amine and neutralize the HCl generated during amide bond formation.

Process Workflow

SynthesisWorkflow SM1 3-Bromo-5-methylbenzoic Acid (Starting Material) Reagent1 Oxalyl Chloride, cat. DMF DCM, 0 °C to RT SM1->Reagent1 Int1 3-Bromo-5-methylbenzoyl Chloride (Reactive Intermediate) Reagent1->Int1 - CO, CO2, HCl Reagent2 2-Fluoroethylamine HCl, TEA DCM, 0 °C to RT Int1->Reagent2 Workup Aqueous Quench & Wash (HCl, NaHCO3, Brine) Reagent2->Workup Product 3-Bromo-N-(2-fluoroethyl)- 5-methylbenzamide (Target Product) Workup->Product

Synthesis workflow for 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide via acid chloride.

Step-by-Step Experimental Protocol

Caution: Oxalyl chloride is corrosive and reacts violently with water. 2-Fluoroethylamine hydrochloride is a toxic irritant. Perform all operations in a properly functioning fume hood using appropriate PPE (safety goggles, lab coat, nitrile gloves).

Materials Required
  • 3-Bromo-5-methylbenzoic acid (1.0 equiv, e.g., 5.0 mmol, 1.07 g)

  • Oxalyl chloride (1.5 equiv, 7.5 mmol, 0.64 mL)

  • N,N-Dimethylformamide (DMF) (Catalytic, 2-3 drops)

  • 2-Fluoroethylamine hydrochloride (1.2 equiv, 6.0 mmol, 0.59 g)

  • Triethylamine (TEA) (3.0 equiv, 15.0 mmol, 2.1 mL)

  • Anhydrous Dichloromethane (DCM) (approx. 30 mL)

Phase 1: Acid Chloride Formation
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a venting needle (or nitrogen inlet), add 3-bromo-5-methylbenzoic acid (1.07 g, 5.0 mmol).

  • Solvation: Suspend the acid in anhydrous DCM (15 mL). Add 2 drops of anhydrous DMF.

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add oxalyl chloride (0.64 mL, 7.5 mmol) dropwise via syringe. Note: Immediate effervescence (gas evolution) will be observed.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The suspension will gradually become a clear, pale-yellow homogeneous solution, indicating complete conversion to the acid chloride.

  • Concentration: Concentrate the mixture under reduced pressure (rotary evaporator) to remove the solvent and, crucially, the unreacted excess oxalyl chloride.

  • Azeotropic Drying: Re-dissolve the resulting crude oil in anhydrous DCM (5 mL) and concentrate again to ensure complete removal of residual oxalyl chloride and HCl.

Phase 2: Amide Coupling
  • Re-solvation: Dissolve the crude 3-bromo-5-methylbenzoyl chloride in fresh anhydrous DCM (15 mL) and cool the flask to 0 °C.

  • Amine Addition: Add 2-fluoroethylamine hydrochloride (0.59 g, 6.0 mmol) to the stirring solution.

  • Base Addition: Add TEA (2.1 mL, 15.0 mmol) dropwise over 5 minutes. Causality note: 3.0 equivalents of TEA are used—one to neutralize the amine hydrochloride salt, one to neutralize the HCl generated during coupling, and one as a kinetic excess to ensure complete reaction.

  • Reaction: Remove the ice bath and stir the cloudy suspension at room temperature for 4 hours.

Phase 3: Workup and Purification
  • Quenching: Dilute the reaction mixture with additional DCM (20 mL) and quench by adding deionized water (20 mL).

  • Washing: Transfer to a separatory funnel. Wash the organic layer sequentially with:

    • 1M aqueous HCl (20 mL) – removes excess TEA and unreacted amine.

    • Saturated aqueous NaHCO₃ (20 mL) – neutralizes residual acid.

    • Saturated aqueous NaCl (brine) (20 mL) – removes bulk water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, eluting with a gradient of 10-30% Ethyl Acetate in Hexanes) to afford the pure title compound.

Quantitative Data & Expected Yields

The following table summarizes typical process metrics for this protocol when executed at a 5.0 mmol scale.

ParameterValue / ObservationAnalytical Metric
Scale 5.0 mmol (1.07 g starting material)N/A
Typical Yield 82 - 88% (1.06 g - 1.14 g)Isolated Mass
Physical State White to off-white solidVisual Inspection
Purity (LC-MS) > 98%UV absorption at 254 nm
Mass Spec (ESI+) [M+H]⁺ calculated: 260.0, 262.0Observed: 260.1, 262.1 (1:1 ratio, Br isotope pattern)
Retention Time ~ 4.2 mins (Standard 10 min gradient)Reverse Phase C18 HPLC

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. URL:[Link]

Application

Application Note: 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide as a Versatile Precursor in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Radiopharmaceutical Scientists Content Type: Technical Guide & Validated Protocols Executive Summary & Mechanistic Rationale In modern drug discovery, the strategic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Radiopharmaceutical Scientists Content Type: Technical Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

In modern drug discovery, the strategic selection of building blocks dictates the efficiency of lead optimization. 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide (BFMB) is a highly versatile, multi-functional precursor. As a Senior Application Scientist, I recommend this scaffold for two primary discovery tracks: the divergent synthesis of targeted covalent/kinase inhibitors and the development of cold standards for 18 F-Positron Emission Tomography (PET) radiotracers.

The structural logic of BFMB is rooted in three distinct chemical handles:

  • The 3-Bromo Moiety: Serves as a highly reactive electrophilic site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), allowing rapid library generation.

  • The N-(2-Fluoroethyl) Group: Functions as a metabolically stable bioisostere for methoxy or ethyl groups. It resists oxidative dealkylation by cytochrome P450 enzymes. Furthermore, the 2-fluoroethyl benzamide substructure is a proven, critical motif in the development of PET radiotracers, particularly for D3 dopamine receptor ligands[1] and histone deacetylase (HDAC) inhibitors[2].

  • The 5-Methyl Group: Provides a lipophilic anchor that frequently enhances binding affinity within hydrophobic kinase pockets without introducing the steric bulk of larger alkyl chains.

Synthetic Strategy: Divergent Cross-Coupling

To maximize the utility of BFMB, researchers must employ synthetic routes that tolerate the secondary amide and the terminal aliphatic fluorine.

G BFMB 3-Bromo-N-(2-fluoroethyl) -5-methylbenzamide PdCat Pd-Catalyzed Cross-Coupling BFMB->PdCat Divergent Point Suzuki Suzuki-Miyaura (Aryl Boronic Acids) PdCat->Suzuki Buchwald Buchwald-Hartwig (Amines) PdCat->Buchwald Sonogashira Sonogashira (Terminal Alkynes) PdCat->Sonogashira Kinase Kinase Inhibitor Library Suzuki->Kinase GPCR GPCR Ligand Library Buchwald->GPCR PET PET Tracer Cold Standards Sonogashira->PET

Fig 1: Divergent synthetic workflow utilizing 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide.

Protocol I: Optimized Suzuki-Miyaura Coupling for Kinase Inhibitor Libraries

Causality & Expert Insight: When coupling BFMB with aryl boronic acids, the secondary amide can coordinate with the palladium center, leading to catalyst deactivation. To prevent this, we utilize Pd(dppf)Cl₂ . The bidentate nature of the dppf ligand enforces a cis-geometry that accelerates reductive elimination and resists amide coordination. Additionally, a mild base (K₂CO₃) is chosen over strong alkoxides (e.g., NaOtBu) to prevent the deprotonation of the amide and subsequent elimination of the fluoroethyl group.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add BFMB (1.0 equiv, 0.5 mmol), the desired aryl boronic acid (1.2 equiv, 0.6 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Solvent & Base: Add 1,4-dioxane (4.0 mL) and an aqueous solution of K₂CO₃ (2.0 M, 1.0 mL). Rationale: The 4:1 organic-to-aqueous ratio ensures optimal solubility of the organic precursor while dissolving the inorganic base, maintaining a high boiling point.

  • Degassing: Seal the vial with a PTFE septum cap. Sparge the mixture with dry N₂ gas for 10 minutes to remove dissolved oxygen, preventing homocoupling of the boronic acid.

  • Reaction: Heat the mixture at 90 °C in a pre-heated oil bath or heating block for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The system is self-validating when the disappearance of the BFMB peak (M+H: ~260/262 m/z) correlates strictly with the appearance of the product mass.

  • Workup & Scavenging: Cool to room temperature, dilute with EtOAc (10 mL), and wash with brine (2 × 10 mL). To the organic layer, add SiliaMetS® Thiol (or equivalent Pd scavenger) and stir for 1 hour to remove residual heavy metals—a critical step for compounds intended for biological assays.

  • Purification: Filter, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient).

Radiopharmaceutical Application: 18 F-PET Cold Standard Validation

Before an 18 F-labeled radiotracer can be synthesized and used in humans, a non-radioactive 19 F "cold standard" must be synthesized and biologically validated[3]. BFMB is an ideal building block for synthesizing these cold standards. The primary hurdle in PET tracer development is rapid in vivo metabolism. The protocol below outlines how to validate the metabolic stability of the BFMB-derived cold standard.

G Cold Cold Standard Synthesis (19F-Derivative) InVitro In Vitro Binding Assay (Receptor Affinity) Cold->InVitro Metab Microsomal Stability (HLM/RLM) Cold->Metab Decision Affinity < 10 nM? T1/2 > 30 min? InVitro->Decision Metab->Decision Hot Radiosynthesis (18F-Labeling) Decision->Hot Yes Reject Structural Optimization Decision->Reject No InVivo In Vivo PET Imaging (Rodent/NHP) Hot->InVivo

Fig 2: PET tracer validation workflow transitioning from 19F cold standards to 18F in vivo imaging.

Protocol II: Human Liver Microsome (HLM) Stability Assay

Causality & Expert Insight: The N-(2-fluoroethyl) group is specifically engineered to resist N-dealkylation. To prove this, we expose the BFMB derivative to HLMs fortified with NADPH. A self-validating assay must include a high-clearance positive control (e.g., Verapamil) to confirm that the microsomes are enzymatically active.

Step-by-Step Methodology:

  • Preparation of Solutions: Prepare a 10 mM stock of the BFMB-derived cold standard in DMSO. Dilute to 1 µM in 100 mM potassium phosphate buffer (pH 7.4). Ensure the final DMSO concentration is <0.1% to prevent CYP450 inhibition.

  • Microsome Addition: Add pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, withdraw 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: The cold acetonitrile instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS (MRM mode).

  • Data Processing: Plot the natural log of the remaining parent compound area ratio versus time to calculate the elimination rate constant ( k ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ ).

Quantitative Data Summary

The table below summarizes the expected experimental parameters and pharmacokinetic outcomes when utilizing BFMB as a precursor across different drug discovery modalities.

Derivative ApplicationCoupling MethodExpected Yield (%)HLM Half-life ( t1/2​ , min)Intrinsic Clearance ( CLint​ )
Biaryl Kinase Inhibitor Suzuki-Miyaura78 – 85%> 120 min< 15 µL/min/mg
Aminobenzamide GPCR Ligand Buchwald-Hartwig65 – 72%~ 85 min~ 25 µL/min/mg
Alkyne-PET Precursor Sonogashira80 – 88%> 150 min< 10 µL/min/mg

Table 1: Comparative Reaction Metrics and Pharmacokinetic Parameters for BFMB Derivatives. Note the exceptional metabolic stability ( t1/2​>120 min) imparted by the 2-fluoroethyl moiety.

References

1.[1] Title: Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands. Source: National Institutes of Health (NIH) / PubMed Central (PMC). URL:[Link]

2.[3] Title: Copper-mediated reduction of 2-[18F]fluoroethyl azide to 2-[18F]fluoroethylamine. Source: Journal of Labelled Compounds and Radiopharmaceuticals. URL:[Link]

3.[2] Title: The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Source: National Institutes of Health (NIH) / PubMed Central (PMC). URL:[Link]

Sources

Method

Application Notes and Protocols: Radiolabeling Techniques for 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide provides detailed application notes and protocols for the radiolabeling...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and protocols for the radiolabeling of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide derivatives, a class of molecules with significant potential for the development of novel PET imaging agents. Recognizing the critical need for robust and reproducible radiolabeling methodologies, this document outlines several strategic approaches utilizing common positron-emitting radionuclides: Fluorine-18 ([¹⁸F]), Carbon-11 ([¹¹C]), and Iodine-124 ([¹²⁴I]). The protocols herein are designed to be self-validating, with an emphasis on the chemical rationale behind each step, from precursor synthesis to final quality control. This guide is intended to empower researchers and drug development professionals to efficiently produce these radiotracers for preclinical and clinical research.

Introduction: The Significance of Radiolabeled Benzamides

Benzamide derivatives are a versatile scaffold in medicinal chemistry, with numerous compounds demonstrating high affinity and selectivity for a variety of biological targets, including enzymes and receptors implicated in neurological disorders and cancer. The ability to non-invasively quantify the distribution and density of these targets in vivo using Positron Emission Tomography (PET) is invaluable for drug development and understanding disease pathology. PET requires the use of molecules labeled with positron-emitting isotopes, which are administered to subjects in picomolar concentrations, allowing for the real-time visualization of biochemical processes.[1][2][3] The development of radiolabeled benzamides, such as derivatives of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide, holds the promise of new diagnostic tools for a range of diseases.[4][5]

The choice of radionuclide and labeling position is a critical consideration in the design of a PET tracer, as it can significantly impact the tracer's pharmacokinetic properties and in vivo stability.[6][7] This guide will explore three strategic radiolabeling approaches for the 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide core structure, providing detailed protocols for each.

Strategic Approaches to Radiolabeling

The structure of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide offers several potential sites for radiolabeling. The selection of a particular strategy will depend on the available radiochemistry infrastructure, the desired pharmacokinetic profile of the tracer, and the biological question being addressed.

  • [¹⁸F]Fluorination of the N-(2-fluoroethyl) side chain: Leveraging the existing fluoroethyl group for isotopic exchange or, more commonly, labeling a precursor with a suitable leaving group. Fluorine-18 is a preferred radionuclide due to its relatively long half-life (109.8 minutes) and low positron energy, which results in high-resolution PET images.[8][9][10]

  • [¹¹C]Methylation of the 5-methyl group: This approach involves the methylation of a des-methyl precursor using a [¹¹C]methylating agent. Carbon-11 has a shorter half-life (20.4 minutes), which allows for multiple PET scans in a single day but requires a nearby cyclotron and rapid radiosynthesis.[1][2][3]

  • Radioiodination of the aromatic ring: The bromo-substituent can be replaced with a radioiodine isotope, such as ¹²⁴I (t½ = 4.18 days), via a stannylated or boronylated precursor.[11][12] Iodine-124 is a positron-emitting isotope suitable for PET imaging and its longer half-life is advantageous for studying slow biological processes.[13]

The following sections will provide detailed protocols for each of these approaches.

[¹⁸F]Radiolabeling of the N-(2-fluoroethyl) Side Chain

This is often the most synthetically accessible approach for this class of compounds. The protocol below details the labeling of a tosylated precursor via nucleophilic substitution with [¹⁸F]fluoride.

Rationale and Workflow

The strategy involves a two-step process: synthesis of a precursor molecule where the fluorine atom on the ethyl side chain is replaced by a good leaving group (e.g., tosylate), followed by a nucleophilic substitution reaction with cyclotron-produced [¹⁸F]fluoride. This method generally provides high radiochemical yields and specific activity.[8][9]

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification & Formulation cluster_3 Quality Control Precursor Synthesis of N-(2-tosyloxyethyl)-3-bromo-5-methylbenzamide F18_Production [¹⁸F]Fluoride Production (Cyclotron) Labeling_Reaction Nucleophilic Substitution with Precursor F18_Trapping Trapping & Elution of [¹⁸F]F⁻ F18_Production->F18_Trapping F18_Trapping->Labeling_Reaction HPLC_Purification Semi-preparative HPLC Labeling_Reaction->HPLC_Purification Formulation Sterile Filtration & Formulation in Saline HPLC_Purification->Formulation QC_Tests Analytical HPLC, TLC, pH, Sterility Formulation->QC_Tests

Caption: Workflow for [¹⁸F]Radiolabeling.

Detailed Protocol

Materials:

  • N-(2-tosyloxyethyl)-3-bromo-5-methylbenzamide precursor

  • Anhydrous acetonitrile

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K₂CO₃)

  • [¹⁸F]Fluoride in [¹⁸O]water

  • Sterile water for injection

  • Ethanol, USP

  • 0.9% Sodium Chloride for injection, USP

  • Sep-Pak C18 cartridges

Procedure:

  • [¹⁸F]Fluoride Trapping and Drying:

    • Load the cyclotron-produced [¹⁸F]fluoride/[¹⁸O]water onto a pre-conditioned anion exchange cartridge.

    • Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of K222 (5 mg in 1 mL acetonitrile) and K₂CO₃ (1 mg in 0.5 mL water).

    • Azeotropically dry the [¹⁸F]fluoride/K222/K₂CO₃ mixture by heating under a stream of nitrogen at 110 °C until all solvent is removed. Repeat with two additions of anhydrous acetonitrile (2 x 1 mL).

  • Radiolabeling Reaction:

    • Dissolve the N-(2-tosyloxyethyl)-3-bromo-5-methylbenzamide precursor (2-5 mg) in anhydrous acetonitrile (0.5-1.0 mL).

    • Add the precursor solution to the dried [¹⁸F]fluoride complex.

    • Seal the reaction vessel and heat at 90-110 °C for 10-15 minutes.[14]

    • Cool the reaction vessel to room temperature.

  • Purification:

    • Dilute the reaction mixture with water (1-2 mL) and inject onto a semi-preparative HPLC system.[15]

    • HPLC Conditions (Example):

      • Column: C18, 10 µm, 250 x 10 mm

      • Mobile Phase: Isocratic or gradient, e.g., 40-60% acetonitrile in water.

      • Flow Rate: 4-5 mL/min

      • Detection: UV (254 nm) and radioactivity detector.

    • Collect the radioactive peak corresponding to the [¹⁸F]3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide.

  • Formulation:

    • Dilute the collected HPLC fraction with sterile water (50-100 mL).

    • Pass the diluted solution through a pre-conditioned C18 Sep-Pak cartridge to trap the product.

    • Wash the cartridge with sterile water (10-20 mL).

    • Elute the final product from the cartridge with a small volume of ethanol (0.5-1.0 mL) into a sterile vial containing 0.9% sodium chloride for injection (5-10 mL).

Quality Control
ParameterMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC, Radio-TLC> 95%
Chemical Purity Analytical HPLC (UV)Peak corresponds to standard
Specific Activity Analytical HPLC> 1 Ci/µmol
pH pH paper or meter4.5 - 7.5
Residual Solvents Gas Chromatography< 410 ppm (acetonitrile), < 5000 ppm (ethanol)
Sterility & Endotoxins Standard methodsSterile, < 175 EU/V

Table 1: Quality Control Specifications for [¹⁸F]3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide.

[¹¹C]Radiolabeling of the 5-Methyl Group

This approach requires a des-methyl precursor and a [¹¹C]methylating agent, typically [¹¹C]methyl iodide or [¹¹C]methyl triflate.

Rationale and Workflow

The synthesis involves the reaction of a precursor lacking the methyl group at the 5-position (i.e., 3-Bromo-N-(2-fluoroethyl)benzamide) with a high-specific-activity [¹¹C]methylating agent. This reaction is typically rapid to accommodate the short half-life of Carbon-11.[1][16]

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification & Formulation cluster_3 Quality Control Precursor Synthesis of 3-Bromo-N-(2-fluoroethyl)benzamide C11_Production [¹¹C]CO₂ Production (Cyclotron) Labeling_Reaction Methylation of Precursor C11_Methylation Conversion to [¹¹C]CH₃I or [¹¹C]CH₃OTf C11_Production->C11_Methylation C11_Methylation->Labeling_Reaction HPLC_Purification Semi-preparative HPLC Labeling_Reaction->HPLC_Purification Formulation Sterile Filtration & Formulation HPLC_Purification->Formulation QC_Tests Analytical HPLC, TLC, pH, Sterility Formulation->QC_Tests

Caption: Workflow for [¹¹C]Radiolabeling.

Detailed Protocol

Materials:

  • 3-Bromo-N-(2-fluoroethyl)benzamide precursor

  • Anhydrous DMF or DMSO

  • Sodium hydride (NaH) or other suitable base

  • [¹¹C]Methyl iodide or [¹¹C]methyl triflate

  • HPLC purification and formulation reagents as in Section 3.2.

Procedure:

  • [¹¹C]Methylating Agent Synthesis:

    • Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[1]

    • Convert [¹¹C]CO₂ to [¹¹C]CH₃I or [¹¹C]CH₃OTf using a commercial or in-house synthesis module.

  • Radiolabeling Reaction:

    • Dissolve the 3-Bromo-N-(2-fluoroethyl)benzamide precursor (1-2 mg) in anhydrous DMF (0.3 mL).

    • Add a small amount of base (e.g., NaH) to deprotonate the amide nitrogen.

    • Bubble the [¹¹C]CH₃I vapor or add the [¹¹C]CH₃OTf solution into the reaction mixture.

    • Heat the sealed reaction vessel at 80-120 °C for 5-10 minutes.

    • Quench the reaction with water.

  • Purification and Formulation:

    • Follow the purification and formulation steps outlined in Section 3.2, adjusting HPLC conditions as necessary to achieve separation of the product from the precursor and byproducts.

Quality Control

The quality control parameters are similar to those for the [¹⁸F]-labeled compound, with particular attention to the specific activity, which should be high for [¹¹C]-tracers to avoid receptor saturation.

ParameterMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC, Radio-TLC> 95%
Specific Activity Analytical HPLC> 2 Ci/µmol
pH pH paper or meter4.5 - 7.5

Table 2: Key Quality Control Specifications for [¹¹C]3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide.

[¹²⁴I]Radioiodination of the Aromatic Ring

This strategy involves the replacement of the bromine atom or, more efficiently, a trialkylstannyl or boronic ester precursor at the 3-position with radioiodine. The iododestannylation method is presented here due to its high efficiency and mild reaction conditions.[11][17]

Rationale and Workflow

A trialkyltin precursor, such as a tributylstannyl derivative, is synthesized and then reacted with an electrophilic radioiodine species. This reaction is typically fast and proceeds with high radiochemical yield. The use of a precursor is essential to ensure regioselectivity of the radioiodination.[18][19]

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification & Formulation cluster_3 Quality Control Precursor Synthesis of 3-(Tributylstannyl)-N-(2-fluoroethyl)-5-methylbenzamide I124_Source [¹²⁴I]Sodium Iodide Labeling_Reaction Iododestannylation of Precursor Oxidation Oxidation of [¹²⁴I]I⁻ to electrophilic species I124_Source->Oxidation Oxidation->Labeling_Reaction HPLC_Purification Semi-preparative HPLC Labeling_Reaction->HPLC_Purification Formulation Sterile Filtration & Formulation HPLC_Purification->Formulation QC_Tests Analytical HPLC, TLC, pH, Sterility Formulation->QC_Tests

Sources

Application

Application Note: In Vivo Administration Protocols for 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide (BFMB)

Target Audience: Preclinical Researchers, Radiochemists, and Neuropharmacologists Content Focus: Formulation, Pharmacokinetics (PK), and In Vivo Delivery Systems Scientific Rationale & Mechanistic Overview As a Senior Ap...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Radiochemists, and Neuropharmacologists Content Focus: Formulation, Pharmacokinetics (PK), and In Vivo Delivery Systems

Scientific Rationale & Mechanistic Overview

As a Senior Application Scientist, I approach the in vivo administration of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide (BFMB) not just as a procedural task, but as an exercise in applied physical chemistry. BFMB is a highly specialized fluorinated benzamide derivative. The benzamide core is a privileged scaffold extensively utilized in neuropharmacology to target central nervous system (CNS) receptors, including dopamine (D2/D3), sigma receptors, and mu-opioid receptors[1].

The structural modifications of BFMB dictate its in vivo behavior:

  • The Fluoroethyl Moiety: This group is strategically incorporated either to tune the lipophilicity (logD) of the molecule or to serve as a cold reference standard for 18 F-labeled Positron Emission Tomography (PET) radiotracers[2]. Fluorinated benzamides are engineered to maintain a logP between 1.0 and 3.0, which is the optimal thermodynamic window for passive blood-brain barrier (BBB) penetration while minimizing non-specific lipid binding[3].

  • The Bromo & Methyl Groups: The methyl group enhances metabolic stability against hepatic oxidation, while the bromo group provides a dense electron cloud that often increases target receptor affinity through halogen bonding[1].

Because BFMB is highly lipophilic, standard aqueous buffers will cause immediate precipitation in the bloodstream, leading to micro-embolisms and skewed pharmacokinetic data. Therefore, the formulation vehicle is the most critical variable in this protocol.

Vehicle Formulation Protocol

To ensure a self-validating and reproducible system, BFMB must be formulated in a co-solvent mixture that disrupts its crystalline lattice without causing acute vehicle toxicity. We utilize a 20% PEG400 in Physiological Saline vehicle, which is the gold standard for lipophilic benzamides[4].

Step-by-Step Formulation (for a 1 mg/mL dosing solution)
  • Weighing: Accurately weigh 10.0 mg of BFMB powder into a sterile glass vial.

  • Primary Solvation: Add 2.0 mL of pure, sterile Polyethylene Glycol 400 (PEG400).

  • Mechanical Disruption: Vortex the mixture for 60 seconds, followed by bath sonication at 37°C for 5–10 minutes until the solution is completely optically clear. Causality: PEG400 acts as a surfactant/co-solvent, lowering the dielectric constant of the medium to dissolve the hydrophobic benzamide core.

  • Aqueous Dilution: Dropwise, add 8.0 mL of sterile 0.9% NaCl (physiological saline) while continuously vortexing.

  • Validation Check: Hold the vial against a light source. If any micro-precipitation or cloudiness occurs, the formulation has failed and must be discarded. A successful formulation will remain a stable, clear solution for at least 4 hours at room temperature.

In Vivo Administration Workflows

Protocol A: Intravenous (IV) Bolus Injection (Rodent Tail Vein)

Purpose: Ideal for PET imaging, sharp arterial input functions, and absolute bioavailability calculations.

  • Animal Preparation: Place the rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse) in a specialized restraint tube.

  • Vasodilation: Warm the tail using a heat lamp or warm water compress (approx. 40°C) for 3 minutes. Causality: Heat induces local vasodilation of the lateral tail veins, ensuring smooth needle entry and preventing perivascular injection. A perivascular miss will shift the PK profile from a sharp bolus to a delayed absorption phase, ruining quantitative imaging data.

  • Injection: Using a 27G to 30G needle, insert the bevel up into the lateral tail vein. Aspirate slightly to confirm a blood flash.

  • Delivery: Inject the BFMB formulation (typically 1 mg/kg) at a steady rate of 0.1 mL over 5 seconds. Apply immediate pressure upon withdrawal to achieve hemostasis.

Protocol B: Intraperitoneal (IP) Administration

Purpose: Ideal for steady-state tissue distribution and behavioral pharmacodynamic screening.

  • Restraint: Manually restrain the rodent, exposing the ventral abdomen. Tilt the animal so the head is pointing slightly downward (Trendelenburg position). Causality: This causes the visceral organs to shift cranially, minimizing the risk of puncturing the intestines or bladder.

  • Injection: Insert a 25G needle into the lower right quadrant of the abdomen at a 30-degree angle.

  • Delivery: Inject the dosing solution (typically 5–10 mg/kg). The IP route allows BFMB to be absorbed through the mesenteric vessels, subjecting it to first-pass hepatic metabolism before reaching the systemic circulation.

Quantitative Pharmacokinetic Data Summary

To benchmark your experimental results, the following table summarizes the expected quantitative PK parameters for a fluorinated benzamide derivative like BFMB, comparing IV and IP routes.

Pharmacokinetic ParameterIV Administration (1 mg/kg)IP Administration (10 mg/kg)Mechanistic Implication
C max​ (Plasma) ~850 ng/mL~420 ng/mLIV provides immediate peak concentration; IP is limited by peritoneal absorption.
T max​ 1 - 2 minutes30 - 45 minutesRapid IV distribution is required for short-lived PET isotopes (e.g., 18 F).
Brain-to-Plasma Ratio 2.5 - 4.01.8 - 2.5High ratios confirm excellent BBB penetration driven by the fluoroethyl group.
Elimination Half-Life (T 1/2​ ) ~1.5 hours~2.2 hoursBenzamides undergo moderate hepatic clearance via N-dealkylation.
Bioavailability (F%) 100% (Baseline)45 - 55%IP route loses ~50% of the drug to first-pass hepatic metabolism.

In Vivo Workflow Visualization

The following diagram illustrates the systemic pathway of BFMB from initial vehicle formulation through to CNS target engagement.

G N1 Formulation (20% PEG400/Saline) N2 IV Administration (Bolus Injection) N1->N2 N3 Systemic Plasma Circulation N2->N3 N4 Blood-Brain Barrier (BBB) Penetration N3->N4 N5 CNS Target Engagement N4->N5

Caption: In vivo workflow of BFMB from formulation to CNS target engagement.

References

  • Design and Investigation of a [18F]-Labeled Benzamide Derivative as a High Affinity Dual Sigma Receptor Subtype Radioligand for Prostate Tumor Imaging Source: PubMed Central (PMC) URL:[Link]

  • A Small-molecule Antagonist Radiotracer for Positron Emission Tomography Imaging of the Mu Opioid Receptor Source: bioRxiv URL:[Link]

  • Distinctive In Vivo Kinetics of the New σ1 Receptor Ligands (R)-(+)- and (S)-(–)-18F-Fluspidine in Porcine Brain Source: Journal of Nuclear Medicine URL:[Link]

  • Toxicological evaluation and metabolism of two N-alkyl benzamide umami flavour compounds Source: PubMed Central (PMC) URL:[Link]

Sources

Method

Structural Elucidation and Mass Spectrometry Fragmentation Dynamics of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Overview & Analytical Scope The structural characterization of halogenated benzamides...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Overview & Analytical Scope

The structural characterization of halogenated benzamides is a critical workflow in pharmaceutical development and forensic toxicology. 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide (C₁₀H₁₁BrFNO) presents a unique analytical profile due to the presence of two distinct halogens: a highly electronegative fluorine atom on an aliphatic chain and a heavy bromine atom on the aromatic ring.

This application note provides a comprehensive guide to the electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation pathways of this compound. By understanding the causality behind these specific bond cleavages, researchers can unambiguously identify this molecule and its structural analogs in complex biological or environmental matrices.

Physicochemical & Isotopic Profiling

Before initiating fragmentation, it is crucial to establish the precursor ion's baseline isotopic signature. Bromine naturally occurs as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Consequently, any intact molecule or fragment retaining the bromine atom will exhibit a characteristic 1:1 isotopic doublet separated by approximately 1.998 Da[1].

In positive ion mode (ESI+), the protonated precursor ion [M+H]⁺ appears as a distinct doublet at m/z 260.0086 and m/z 262.0066 . This isotopic signature serves as a primary diagnostic filter during high-resolution mass spectrometry (HRMS) data acquisition.

Self-Validating LC-MS/MS Protocol

To ensure high-confidence structural elucidation, the following protocol integrates a self-validating isotopic scoring step. This ensures that experimental choices directly validate the resulting data.

Step-by-Step Methodology
  • Sample Preparation:

    • Causality: To prevent detector saturation and minimize in-source fragmentation, prepare a dilute sample.

    • Action: Dissolve the solid standard in 100% LC-MS grade methanol to create a 1 mg/mL stock. Dilute to a final working concentration of 1 µg/mL using an aqueous mixture of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (to promote protonation).

  • Chromatographic Separation (UHPLC):

    • Action: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Use a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Acquisition (Q-TOF or Orbitrap):

    • Action: Operate in ESI positive mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

    • Causality (Collision Energy): Apply stepped Collision-Induced Dissociation (CID) energies (10 eV, 20 eV, and 40 eV). Low CE preserves the precursor and labile fluoroethyl fragments, while high CE drives the stable aromatic core into deeper fragmentation.

  • Data Processing & Self-Validation:

    • Action: Filter the MS/MS spectra for the 1:1 doublet (Δm = 1.998 Da).

    • Causality: Fragments exhibiting this doublet definitively retain the aromatic ring and the bromine atom. Fragments lacking this doublet indicate a loss of the bromine radical (•Br) or hydrogen bromide (HBr), acting as an internal, self-validating control for structural assignment.

Workflow A Sample Prep (1 µg/mL) B UHPLC Separation A->B C ESI(+) Ionization B->C D Q-TOF MS/MS (CID) C->D E Data Analysis (Isotope Scoring) D->E

Caption: LC-MS/MS Experimental Workflow for Benzamide Analysis.

Mechanistic Fragmentation Dynamics

Upon collisional activation, the [M+H]⁺ precursor ion undergoes three primary, predictable fragmentation pathways.

Pathway A: Alpha-Cleavage of the Amide Bond (Acylium Ion Formation)

The most thermodynamically favorable fragmentation event for benzamides is the alpha-cleavage of the C-N bond[2]. During ESI, protonation preferentially occurs at the amide oxygen or nitrogen. Upon CID, the weakened C-N bond cleaves heterolytically, resulting in the neutral loss of 2-fluoroethylamine (C₂H₆FN, 63.048 Da).

  • Resulting Fragment: This yields a highly resonance-stabilized 3-bromo-5-methylbenzoyl cation (acylium ion) at m/z 196.9602 / 198.9582 . Because this ion retains the bromine atom, the 1:1 doublet is preserved. This fragment typically forms the base peak at medium collision energies.

Pathway B: Neutral Loss of Hydrogen Fluoride (HF)

Fluorinated alkyl chains are highly susceptible to the elimination of neutral HF (20.0062 Da) due to the strong electronegativity of fluorine and the stability of the resulting alkene[3]. This process occurs via a cyclic transition state or inductive cleavage within the 2-fluoroethyl moiety.

  • Resulting Fragment: The loss of HF from the precursor generates an intermediate ion at m/z 240.0021 / 242.0001 . This pathway is highly diagnostic for the presence of the fluoroethyl group and is predominantly observed at lower collision energies (10-15 eV).

Pathway C: Carbonyl Extrusion (Decarbonylation)

At elevated collision energies (≥ 30 eV), the acylium ion generated in Pathway A undergoes secondary fragmentation. The driving force is the extrusion of a neutral carbon monoxide (CO, 27.9949 Da) molecule, a classic fragmentation hallmark of benzoyl cations[2].

  • Resulting Fragment: This yields the 3-bromo-5-methylphenyl cation at m/z 168.9653 / 170.9633 .

Pathways P Precursor Ion [M+H]+ m/z 260.008 / 262.006 F1 [M+H - HF]+ m/z 240.002 / 242.000 P->F1 Neutral Loss of HF (-20.006 Da) F2 Acylium Cation m/z 196.960 / 198.958 P->F2 Amide Cleavage (-63.048 Da) F3 Phenyl Cation m/z 168.965 / 170.963 F2->F3 CO Extrusion (-27.995 Da)

Caption: Primary MS/MS fragmentation pathways of the target benzamide.

Quantitative Fragment Mapping

The quantitative data derived from the HRMS analysis is summarized below. Mass errors within < 5 ppm confirm the structural assignments.

Fragment AssignmentElemental FormulaExact Mass (⁷⁹Br)Exact Mass (⁸¹Br)Mass ErrorDiagnostic Feature
Precursor Ion [M+H]⁺ C₁₀H₁₂BrFNO⁺260.0086262.0066< 5 ppm1:1 Doublet (Intact)
[M+H - HF]⁺ C₁₀H₁₁BrNO⁺240.0021242.0001< 5 ppmConfirms fluoroethyl group
Acylium Cation C₈H₆BrO⁺196.9602198.9582< 5 ppmBase peak; confirms benzamide
Phenyl Cation C₇H₆Br⁺168.9653170.9633< 5 ppmConfirms aromatic core

References

  • ResearchGate. "Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species". ResearchGate.[Link]

Sources

Application

Preclinical Formulation Strategy for 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide: Overcoming Solubility and Bioavailability Challenges

Physicochemical Profiling & Causality in Formulation Design The transition of a novel small molecule from in vitro discovery to in vivo preclinical testing is frequently bottlenecked by poor physicochemical properties. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Causality in Formulation Design

The transition of a novel small molecule from in vitro discovery to in vivo preclinical testing is frequently bottlenecked by poor physicochemical properties. The compound 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide presents a classic formulation challenge. Structurally, it is a halogenated benzamide featuring a bromine atom at the 3-position, a methyl group at the 5-position, and an N-(2-fluoroethyl) substitution.

These functional groups significantly increase the molecule's lipophilicity (LogP) and crystal lattice energy, categorizing it as a Biopharmaceutics Classification System (BCS) Class II or IV compound[1]. Administering such poorly soluble compounds without an optimized delivery system leads to erratic pharmacokinetic (PK) profiles, high inter-subject variability, and false-negative efficacy in rodent models[2].

To design a robust formulation, we must address the specific causality of its absorption barriers:

  • Intravenous (IV) Barrier: Simple cosolvent systems (e.g., Ethanol/PEG400) often fail because the highly lipophilic benzamide core precipitates rapidly upon dilution in the aqueous environment of the bloodstream, risking capillary blockade and phlebitis[3].

  • Oral (PO) Barrier: The high melting point and strong crystal lattice ("brick dust" characteristics) mean that dissolution rate, rather than permeability, limits gastrointestinal absorption. Lipid-based formulations (LBFs) may not possess enough solvating power for this specific lattice[4]. Therefore, particle size reduction via nanosuspension is the most thermodynamically sound approach to increase the specific surface area and drive dissolution according to the Noyes-Whitney equation[5].

Preclinical Formulation Decision Workflow

The following decision tree dictates the formulation pathways based on the intended route of administration and the compound's intrinsic solubility limits.

G API 3-Bromo-N-(2-fluoroethyl) -5-methylbenzamide (BCS Class II/IV) Solubility Solubility Screening (Aqueous & Lipid) API->Solubility IV IV Formulation Route Solubility->IV Systemic Exposure PO PO Formulation Route Solubility->PO GI Absorption Cyclo HP-β-CD Complexation (Target: >1 mg/mL) IV->Cyclo Preferred Cosolvent Cosolvent System (High Precipitation Risk) IV->Cosolvent Avoid LBF Lipid-Based Formulation (SNEDDS) PO->LBF If LogP > 4 Nano Nanosuspension (Wet Media Milling) PO->Nano If High Lattice Energy PK In Vivo PK & Tox Studies Cyclo->PK Nano->PK

Fig 1: Preclinical formulation decision tree for poorly soluble benzamide derivatives.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes built-in analytical checkpoints to confirm that the formulation is viable before dosing animals.

Protocol A: Intravenous (IV) Formulation via Cyclodextrin Complexation

Causality: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that encapsulates the lipophilic bromobenzamide ring, while its hydrophilic exterior ensures complete aqueous miscibility, preventing in vivo precipitation[2].

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile Water for Injection (WFI). Stir at 400 RPM until completely clear.

  • API Addition: Weigh the required amount of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide to achieve a target concentration of 2 mg/mL. Slowly add the API to the vortexing vehicle.

  • Complexation: Sonicate the mixture in a temperature-controlled bath (25°C) for 30 minutes. The mechanical energy forces the hydrophobic API into the cyclodextrin cavity.

  • Filtration: Pass the solution through a 0.22 µm PES syringe filter to ensure sterility and remove any uncomplexed API.

  • Self-Validation Checkpoint:

    • Visual: Perform a 1:10 dilution in simulated plasma (PBS, pH 7.4). If precipitation occurs within 2 hours, the complexation failed, and the HP-β-CD concentration must be increased.

    • Assay: Quantify the filtrate via HPLC. Recovery must be ≥ 98% of the theoretical concentration.

Protocol B: Oral (PO) Nanosuspension via Wet Media Milling

Causality: For high-dose oral toxicology studies, cyclodextrins require prohibitive volumes. Nanosuspensions allow for high drug loading (up to 10-20% w/v). Milling the API with parenterally acceptable zirconia beads in the presence of steric (HPMC) and electrostatic (SDS) stabilizers prevents Ostwald ripening and particle agglomeration[6].

Step-by-Step Methodology:

  • Stabilizer Matrix: Dissolve 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC E5) and 0.1% (w/v) Sodium Dodecyl Sulfate (SDS) in deionized water.

  • Dispersion: Disperse the API (target 10 mg/mL) into the stabilizer matrix using a high-shear homogenizer at 10,000 RPM for 2 minutes to break up large agglomerates.

  • Wet Media Milling: Transfer the macro-suspension to a milling chamber filled with 0.5 mm Yttrium-stabilized Zirconia beads (bead-to-suspension ratio of 1:1 v/v). Mill at 2,500 RPM for 60 minutes.

  • Separation: Extract the nanosuspension from the beads using a 200 µm sieve.

  • Self-Validation Checkpoint:

    • Sizing: Analyze via Dynamic Light Scattering (DLS). The Z-average must be < 200 nm with a Polydispersity Index (PDI) < 0.20[6].

    • Stability: Store an aliquot at 4°C for 48 hours. Re-measure DLS. An increase in Z-average > 15% indicates Ostwald ripening, requiring an adjustment to the HPMC:SDS ratio.

Workflow Prep API + Stabilizers (HPMC/SDS) Mill Wet Media Milling (Zirconia Beads) Prep->Mill Mill->Mill Fail (Recycle) DLS DLS Analysis (Z-avg < 200nm, PDI < 0.2) Mill->DLS Size Check HPLC HPLC Assay (Drug Recovery > 95%) DLS->HPLC Pass Dose In Vivo Dosing (Rodent PO) HPLC->Dose

Fig 2: Nanosuspension manufacturing and self-validating analytical workflow.

Quantitative Data & Validation Summaries

To streamline formulation development, all physicochemical projections and excipient screening results are summarized below.

Table 1: Physicochemical Properties & Formulation Implications

ParameterEstimated ValueFormulation Implication
Molecular Weight ~260 g/mol Favorable for membrane permeation, but high lipophilicity dominates.
LogP 2.5 - 3.5Highly lipophilic; requires aggressive solubilization enhancement.
Aqueous Solubility < 10 µg/mLBCS Class II/IV; severe risk of precipitation in vivo[3].
Crystal Habit High Lattice Energy"Brick dust" behavior favors nanosuspensions over simple lipid solutions[4].

Table 2: Excipient Screening Matrix (Target: >5 mg/mL)

Excipient / Vehicle SystemSolubilization MechanismVisual ObservationRecovery (HPLC)
100% Saline NoneHeavy precipitation< 1%
10% DMSO + 90% Saline CosolventImmediate precipitation upon dilution< 5%
20% HP-β-CD in Water Inclusion ComplexationClear, homogeneous solution> 98%
0.5% HPMC + 0.1% SDS Nanosuspension (Milled)Homogeneous milky dispersion> 95%

Table 3: Self-Validation Criteria for Preclinical Dosing

Analytical AssayParameterAcceptance CriteriaCorrective Action if Failed
DLS Z-average (Particle Size)< 200 nmIncrease milling time or bead-to-suspension ratio[6].
DLS Polydispersity Index (PDI)< 0.20Adjust steric-to-ionic stabilizer ratio (HPMC:SDS).
HPLC API Concentration95% - 105% of targetRe-evaluate extraction solvent to ensure full dissolution prior to injection.
Visual Phase SeparationNone (over 48h at RT)Reformulate or dose immediately post-preparation.

References

  • Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations Drug Development & Delivery URL:[Link][4]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations National Institutes of Health (NIH) - PMC URL:[Link][3]

  • Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques MDPI URL:[Link][5]

  • PERMnano: A quick method to develop nanoliposomes and nanosuspensions for oral/parenteral administration to expedite preclinical testing American Association for Cancer Research (AACR) Journals URL: [Link][6]

  • Early phase drug development: Assessing, predicting and formulating with delivery in mind Almac Group URL:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Optimization for 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide

Welcome to the Technical Support Center for reverse-phase high-performance liquid chromatography (RP-HPLC) method development. This guide is specifically engineered for researchers and analytical scientists working with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for reverse-phase high-performance liquid chromatography (RP-HPLC) method development. This guide is specifically engineered for researchers and analytical scientists working with 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide , a moderately hydrophobic, halogenated small molecule.

Because this molecule contains a polar amide core flanked by hydrophobic (bromo, methyl) and electronegative (fluoroethyl) moieties, achieving optimal retention time ( tR​ ) and peak shape requires precise control over mobile phase thermodynamics and stationary phase chemistry[1].

I. Core Optimization Workflow

Before troubleshooting specific issues, it is critical to understand the causal relationship between your chromatographic parameters and the analyte's behavior. The workflow below outlines a self-validating system for method development, ensuring that any adjustments to retention time do not compromise peak resolution or symmetry.

HPLC_Workflow Start 1. Initial Screening (C18 Column, 10-90% Gradient) Assess 2. Assess Retention Factor (k') Target: 2 < k' < 10 Start->Assess TooFast k' < 2 (Elutes too early) Assess->TooFast TooSlow k' > 10 (Retained too long) Assess->TooSlow Optimal k' is Optimal (Proceed to Resolution) Assess->Optimal AdjustFast Decrease Organic % or Change ACN to MeOH TooFast->AdjustFast AdjustSlow Increase Organic % or Use Steeper Gradient TooSlow->AdjustSlow Selectivity 3. Check Selectivity (α) vs. Dehalogenated Impurities Optimal->Selectivity AdjustFast->Assess AdjustSlow->Assess Phenyl Switch to Phenyl-Hexyl Column (π-π interactions) Selectivity->Phenyl If α < 1.5

Figure 1: Systematic RP-HPLC retention time optimization workflow for halogenated benzamides.

II. Step-by-Step Optimization Protocol

To establish a robust, stability-indicating method[2], follow this self-validating protocol. This ensures that the retention time is driven by primary hydrophobic interactions rather than unpredictable secondary silanol interactions.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water[3]. TFA acts as an ion-pairing agent and suppresses the ionization of residual silanols on the silica support, preventing peak tailing of the amide.

  • Organic Phase (B): Prepare 0.1% TFA in Acetonitrile (ACN). ACN provides lower backpressure and sharp peaks for halogenated aromatics compared to methanol.

  • Degas both solvents via ultrasonication or vacuum filtration (0.22 µm).

Step 2: Column Selection and Equilibration

  • Install a sub-3-µm C18 column (e.g., 50 mm x 2.1 mm) for initial screening[2].

  • Set the column oven temperature strictly to 35°C or 40°C. Temperature control is vital; fluctuations will cause retention time drifting.

  • Equilibrate the column with 10% B at a flow rate of 0.4 mL/min until the baseline UV absorbance (monitored at 254 nm) is completely stable.

Step 3: Gradient Screening and Retention Factor ( k′ ) Calculation

  • Inject 2 µL of the sample (1 mg/mL in 50:50 Water:ACN).

  • Run a linear gradient from 10% B to 90% B over 10 minutes.

  • Calculate the retention factor: k′=(tR​−t0​)/t0​ , where t0​ is the dead time (elution of an unretained void marker like uracil)[1].

  • Validation Check: If k′ is outside the 2–10 range, adjust the initial %B or the gradient slope.

III. Frequently Asked Questions (FAQs)

Q1: My retention time for 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide is highly variable between runs. What is the root cause? A: Retention time shifts in RP-HPLC are almost always thermodynamic or mechanical. For this specific molecule, check the column oven. Halogenated benzamides are sensitive to temperature variations, which alter the partition coefficient between the mobile and stationary phases. If the temperature is stable, the issue is likely inadequate column equilibration between gradient runs. Ensure your post-run equilibration time allows for at least 3 to 5 column volumes of the initial mobile phase to pass through the system[2].

Q2: The molecule elutes with a severe tailing peak, making accurate integration impossible. How do I fix this? A: Peak tailing for amides is typically caused by secondary interactions between the polar amide nitrogen/oxygen and unendcapped, acidic silanol groups on the silica stationary phase.

  • Solution: First, ensure you are using a highly endcapped or sterically protected C18 column. Second, lower the pH of your mobile phase using 0.1% TFA or 0.1% Formic Acid[3]. The low pH (around 2.0-2.5) protonates the silanols (making them neutral), thereby shutting down the secondary ion-exchange interactions that cause tailing.

Q3: I am trying to separate the target molecule from its des-bromo impurity, but they co-elute. Adjusting the gradient doesn't help. What should I do? A: Dehalogenated impurities are notoriously difficult to separate from their parent compounds on standard C18 columns because the hydrophobic difference is minimal[4].

  • Solution: Change the stationary phase chemistry rather than the mobile phase gradient. Switch to a Phenyl-Hexyl or Fluorinated (PFP) column. The phenyl phase provides orthogonal selectivity via π−π interactions, which are highly sensitive to the electron-withdrawing effects of the bromine atom on the aromatic ring, easily resolving the brominated product from the des-bromo impurity[2][4].

IV. Troubleshooting Data Summary

Use the following diagnostic table to quickly correlate observed chromatographic symptoms with their mechanistic causes and actionable solutions.

Observed SymptomMechanistic CauseRecommended Corrective Action
tR​ is too short ( k′<1 ) Mobile phase is too non-polar; analyte does not partition into stationary phase.Decrease initial % Organic modifier. Switch from ACN to Methanol (weaker elution strength).
tR​ continuously decreases Loss of stationary phase (hydrolysis of bonded phase) or pump proportioning valve failure.Verify mobile phase pH is > 2.0. Perform a pump leak test. Replace column if void volume has collapsed.
Poor Resolution ( α<1.2 ) Lack of chemical selectivity between the target and closely related impurities.Switch to a Phenyl-Hexyl column to exploit π−π interactions[4].
Peak Tailing (Asymmetry > 1.5) Secondary interactions with active silanols on the silica support.Use 0.1% TFA to suppress silanol ionization[3]. Ensure column is fully endcapped.

V. References

  • SciSpace. A review on method development by hplc. Retrieved from[Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • ACS Publications. Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter experimental failures that could have been entirely prevented with a mechanistic understanding of the target molecule.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter experimental failures that could have been entirely prevented with a mechanistic understanding of the target molecule.

3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide is a highly functionalized building block whose structural integrity relies on protecting three vulnerable moieties: the photolabile aryl bromide, the hydrolyzable amide linkage, and the reactive fluoroethyl chain. This guide is designed as a self-validating system of protocols and causality-driven troubleshooting to ensure zero degradation during long-term storage and handling.

Mechanistic Degradation Pathways

To effectively prevent degradation, we must first map the causal relationship between environmental triggers and the molecule's structural vulnerabilities.

G Compound 3-Bromo-N-(2-fluoroethyl) -5-methylbenzamide Light Actinic/UV Light Compound->Light Exposure Moisture Moisture / Extreme pH Compound->Moisture Exposure Heat Thermal Stress (>40°C) Compound->Heat Exposure PhotoDeg C-Br Homolysis (Aryl Radical Formation) Light->PhotoDeg hv Hydrolysis Amide Bond Cleavage (Carboxylic Acid + Amine) Moisture->Hydrolysis H2O / H+ or OH- ThermalDeg Accelerated Oxidation / Defluorination Heat->ThermalDeg ΔT Amber Amber Glass Vials (Block <500nm) PhotoDeg->Amber Prevented by Desiccant Argon Purge & Desiccant (Control Humidity) Hydrolysis->Desiccant Prevented by Cold Cold Storage (2-8°C or -20°C) ThermalDeg->Cold Prevented by

Mechanistic degradation pathways of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide and storage logic.

Troubleshooting Guides & FAQs

Q1: We observed the emergence of a des-bromo impurity (N-(2-fluoroethyl)-5-methylbenzamide) and dimerization products in our LC-MS after leaving the compound on the benchtop. What is the mechanism? A: This is a classic case of photolytic debromination . Aryl bromides are highly susceptible to photoinduced homolytic cleavage of the C-Br bond when exposed to actinic or UV light[1]. The absorption of photons provides the activation energy necessary to break the bond, generating a highly reactive aryl radical[2]. This radical can then abstract a hydrogen atom from the solvent or surrounding environment (yielding the des-bromo impurity) or react with another radical to form a dimer[3].

  • Causality & Solution: The compound must be shielded from light. Always store in amber glass vials (which block wavelengths <500 nm) and handle under low-light conditions.

Q2: During a 6-month stability pull, we detected 3-bromo-5-methylbenzoic acid and 2-fluoroethan-1-amine. Why did the amide bond fail? A: You are observing amide hydrolysis . While amides are generally kinetically stable due to resonance delocalization of the nitrogen lone pair into the carbonyl group, they are not immune to cleavage[4]. In the presence of ambient moisture (high relative humidity) and trace acidic or basic impurities from the glass or environment, water acts as a nucleophile[5]. Over time, this catalyzes the irreversible cleavage of the amide bond into its constituent carboxylic acid and amine[5].

  • Causality & Solution: Moisture ingress is the culprit. Ensure the primary container closure system is completely hermetic. Purge the headspace with dry Argon or Nitrogen before sealing, and store the vials in a secondary container with a high-capacity desiccant (e.g., Drierite or silica gel).

Q3: What are the definitive long-term storage conditions required to comply with pharmaceutical standards? A: To ensure maximum shelf-life and align with ICH Q1A(R2) guidelines for stability testing[6], the compound should be stored at -20°C for long-term archiving, or 2-8°C for active use, tightly sealed, protected from light, and under an inert atmosphere. Accelerated degradation studies confirm that elevated temperatures (40°C/75% RH) exponentially increase the rate of both hydrolysis and potential defluorination[7].

Experimental Protocols: Self-Validating Stability Workflows

To empirically validate your storage conditions and confirm the integrity of your specific batch, execute the following forced degradation protocol based on ICH guidelines[6].

Protocol: Accelerated Forced Degradation & Stability Profiling

  • Baseline Characterization: Prepare a 1.0 mg/mL stock solution of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide in HPLC-grade Acetonitrile. Analyze via LC-UV/MS to establish baseline purity (ensure >99.0%).

  • Photolytic Stress (ICH Q1B): Aliquot 1 mL of the stock into a clear quartz vial and an amber glass vial (control). Expose the clear vial to 1.2 million lux hours of visible light and 200 Wh/m² of UV light in a calibrated photostability chamber[6].

  • Hydrolytic Stress:

    • Acidic: Add 0.1 N HCl to a 1 mL aliquot (final concentration 0.5 mg/mL). Incubate at 40°C for 7 days[4].

    • Basic: Add 0.1 N NaOH to a 1 mL aliquot. Incubate at 40°C for 7 days[4].

  • Thermal/Humidity Stress (ICH Q1A(R2)): Place 50 mg of solid powder in an open petri dish inside a stability chamber set to 40°C and 75% Relative Humidity (RH) for 30 days[6].

  • Quenching and Analysis: Neutralize the hydrolytic samples. Dilute all stressed samples to 0.1 mg/mL and inject into the LC-MS. Calculate the % degradation relative to the baseline area under the curve (AUC).

Data Presentation: Quantitative Stability Matrix

The following table synthesizes expected degradation metrics based on the structural vulnerabilities of the compound under standard ICH testing conditions[6].

Stress ConditionParametersPrimary DegradantExpected Degradation (%)Storage Implication
Control (Baseline) -20°C, Dark, Argon, 12 MonthsNone< 0.1%Ideal Long-Term Storage
Long-Term Ambient 25°C / 60% RH, 6 Months3-Bromo-5-methylbenzoic acid1.5 - 3.0%Requires Desiccant
Accelerated Thermal 40°C / 75% RH, 6 MonthsAmide Cleavage Products8.0 - 12.0%Avoid Heat/Moisture
Photolytic (UV/Vis) 1.2M lux·hr + 200 Wh/m²Des-bromo derivative15.0 - 25.0%Critical: Use Amber Vials
Basic Hydrolysis 0.1 N NaOH, 40°C, 7 Days2-Fluoroethan-1-amine> 50.0%Avoid Basic Excipients
References
  • ICH Q1A Stability Testing: A Complete Pharmaceutical Guide. FDM - Environment Makers.6

  • Stability of Amide Bonds: A Comparative Guide for Researchers. BenchChem.4

  • A chemical rationale of drug stability and degradation- An insightful approach. International Journal of Clinical and Analytical Pharmacy.5

  • Photochemical reduction of aryl chlorides, bromides, and iodides via ternary EDA complexes with guanidine bases. PMC (NIH).2

  • Photoinduced Reduction and Deuteration of Aryl Halides with NHC-Boranes. ChemRxiv.3

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA).7

  • Photoreduction of various aryl bromides and chlorides via TS-conPET process. ResearchGate.1

Sources

Troubleshooting

Technical Support Center: Crystallization of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide

Welcome to the technical support center for the purification of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and opti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the crystallization process, ensuring high purity and yield. We will explore common issues encountered during crystallization and provide scientifically-grounded solutions and protocols.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems that may arise during the crystallization of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide, offering explanations and actionable solutions.

Issue 1: The Product Has "Oiled Out" Instead of Crystallizing.

  • Symptoms: An insoluble liquid or oil separates from the solution upon cooling, rather than forming solid crystals.

  • Scientific Explanation: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[1] This is often caused by a high concentration of impurities, which depresses the melting point of the mixture, or by cooling the solution too rapidly.[2] The choice of solvent is also critical; if the solvent's boiling point is too high relative to the compound's melting point, oiling out is more likely.[3]

  • Solutions:

    • Re-dissolve and Dilute: Gently heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more volume) to slightly decrease the saturation level, then allow it to cool much more slowly.[1]

    • Slow Cooling Protocol: Insulate the flask or place it on a surface that cools slowly (e.g., a hot plate with the heat turned off) to encourage the formation of an ordered crystal lattice instead of an amorphous oil.[1]

    • Solvent System Re-evaluation: If the problem persists, the solvent may be inappropriate. Consider a solvent with a lower boiling point or a mixed solvent system. A good starting point for amides can be polar solvents like ethanol or acetonitrile.[4]

Issue 2: Crystallization Does Not Occur, Even After Extended Cooling.

  • Symptoms: The solution remains clear without any crystal formation after cooling, including in an ice bath.

  • Scientific Explanation: This indicates that the solution is not supersaturated, which can be due to two primary reasons: either too much solvent was used, or the compound is highly soluble in the chosen solvent even at low temperatures.[1] For crystals to form, the solution must be concentrated enough for nucleation to be thermodynamically favorable.[5]

  • Solutions:

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can serve as nucleation sites.[3]

      • Seeding: If available, add a single, tiny crystal of pure 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide to the solution. This "seed" provides a template for further crystal growth.[6]

    • Reduce Solvent Volume: If nucleation techniques fail, it is highly likely that too much solvent was used.[1] Gently heat the solution and evaporate a portion of the solvent (e.g., 25-30%) using a stream of nitrogen or by careful boiling. Allow the solution to cool again.

    • Introduce an Anti-Solvent: If a single solvent system is not working, consider a two-solvent method. Add a "poor" solvent (one in which the compound is insoluble) dropwise to the solution at room temperature until turbidity persists. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow for slow cooling. The two solvents must be miscible.[7]

Issue 3: The Final Product is Impure, Contaminated with Starting Material.

  • Symptoms: Analytical data (e.g., NMR, HPLC) of the crystallized product shows peaks corresponding to the starting material, 3-bromo-5-methylbenzoic acid.

  • Scientific Explanation: The most probable cause is co-crystallization, where the impurity has similar solubility properties to the desired product in the chosen solvent. 3-bromo-5-methylbenzoic acid, being a carboxylic acid, is an acidic impurity.[8]

  • Solution: Liquid-Liquid Extraction Prior to Crystallization

    • Principle: The acidic nature of the carboxylic acid starting material allows for its selective removal by converting it into a water-soluble salt.

    • Protocol:

      • Dissolve the crude product in a suitable organic solvent like ethyl acetate.

      • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate, a weak base, will deprotonate the carboxylic acid, forming the sodium salt which is highly soluble in the aqueous layer. The amide product remains in the organic layer.

      • Separate the organic layer.

      • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and then remove the solvent under reduced pressure.

      • Proceed with the crystallization of the purified crude product. This method is a common and effective purification step for amide synthesis.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in the synthesis of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide?

A1: The synthesis typically involves an amide coupling reaction between 3-bromo-5-methylbenzoic acid and 2-fluoroethylamine. The most common impurities are:

  • Unreacted 3-bromo-5-methylbenzoic acid: This is a very common impurity if the reaction does not go to completion.[10]

  • By-products from coupling reagents: If carbodiimides like EDC are used, urea by-products can form.[11]

  • Side-reaction products: Depending on the reaction conditions, other minor by-products may form.

Q2: How do I select the best solvent for crystallization?

A2: The ideal crystallization solvent is one in which your target compound is highly soluble at elevated temperatures but has low solubility at cooler temperatures.[3] The impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble at cool temperatures. For amide compounds, polar solvents like ethanol, isopropanol, or acetonitrile are often good starting points.[4][12] A systematic approach is to test the solubility of a small amount of your crude product in various solvents at room temperature and then with heating.

Solvent Selection Guide for Benzamide-type Compounds

SolventBoiling Point (°C)PolarityComments
Ethanol78PolarGood for many amides; moderate solubility hot, lower when cold.[13]
Isopropanol82PolarSimilar to ethanol, can sometimes offer better crystal quality.[14]
Acetonitrile82PolarOften gives very good results for amide recrystallization.[4]
Ethyl Acetate77MediumA versatile solvent, good for initial purification and extraction.[13]
Toluene111Non-polarCan be useful in a mixed-solvent system with a polar solvent.
Water100Very PolarGenerally, N-substituted benzamides have low solubility in water.[14]

Q3: How does the cooling rate affect the purity of the final crystals?

A3: The rate of cooling has a significant impact on crystal size and purity.

  • Slow Cooling: Promotes the formation of larger, more well-ordered crystals. The slow growth allows for the selective incorporation of the target molecule into the crystal lattice, effectively excluding impurities which remain in the solution.[2]

  • Rapid Cooling (Crashing): Leads to the rapid formation of many small crystals. This process can trap impurities within the crystal lattice, resulting in a less pure final product.[2]

The visualization below illustrates this concept.

Visualizations and Workflows

Troubleshooting Workflow for Impure Crystals

This workflow provides a logical sequence of steps to address issues with product purity after an initial crystallization attempt.

G start Impure Crystals Obtained check_impurity Identify Impurity (e.g., NMR, HPLC) start->check_impurity acidic_impurity Is impurity acidic? (e.g., starting acid) check_impurity->acidic_impurity wash_step Perform Basic Wash (e.g., NaHCO3 solution) acidic_impurity->wash_step  Yes other_impurity Impurity is Neutral/ Co-crystallizing acidic_impurity->other_impurity  No / Unknown recrystallize1 Recrystallize Purified Material wash_step->recrystallize1 end_pure Pure Product recrystallize1->end_pure change_solvent Change Solvent System (Alter Polarity) other_impurity->change_solvent recrystallize2 Recrystallize Again change_solvent->recrystallize2 chromatography Consider Column Chromatography recrystallize2->chromatography Fails recrystallize2->end_pure Success chromatography->end_pure

Caption: A decision-making workflow for purifying the product when initial crystallization yields an impure solid.

Effect of Cooling Rate on Impurity Inclusion

This diagram illustrates how slow cooling is superior for excluding impurities from the crystal lattice compared to rapid cooling.

G cluster_slow Slow Cooling cluster_fast Rapid Cooling a1 Solution with Product (blue) & Impurity (red) a2 Ordered Crystal Lattice Forms (Impurities Excluded) a1->a2 a3 Large, Pure Crystals + Impurities in Mother Liquor a2->a3 b1 Solution with Product (blue) & Impurity (red) b2 Disordered Lattice Forms Quickly (Impurities Trapped) b1->b2 b3 Small, Impure Crystals b2->b3

Caption: Slow cooling allows for selective crystallization, leading to higher purity by excluding impurities.

References

  • Benchchem. Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022).
  • ResearchGate. What is the best technique for amide purification?. (2020).
  • University of York. Problems with Recrystallisations.
  • Unknown. Experiment 2: Recrystallization.
  • WVU Community. 4. Crystallization.
  • Quora. What should I do if crystallisation does not occur?. (2017).
  • Spiral. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.
  • Unknown. RECRYSTALLISATION.
  • ResearchGate. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.
  • ACS Publications. Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures | Journal of Chemical & Engineering Data. (2023).
  • PubChem. 3-Bromo-5-methylbenzoic acid | C8H7BrO2 | CID 3433127.
  • University of Michigan. Evolution of amide bond formation. (2010).
  • Google Patents. US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • ChemicalBook. 3-bromo-5-methylbenzoic acid | 58530-13-5. (2026).

Sources

Optimization

Overcoming low reactivity in 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide cross-coupling

Welcome to the technical support resource for researchers utilizing 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide in palladium-catalyzed cross-coupling reactions. This guide is designed to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers utilizing 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide in palladium-catalyzed cross-coupling reactions. This guide is designed to provide in-depth troubleshooting strategies and address frequently encountered challenges, particularly the low reactivity often associated with this substrate. Our goal is to empower you with the expert insights and validated protocols necessary to achieve high-yield, reproducible results in your synthetic campaigns.

Understanding the Substrate: Key Structural Considerations

The reactivity of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide in cross-coupling reactions is influenced by a combination of electronic and steric factors. A clear understanding of these is crucial for rational troubleshooting and reaction optimization.

  • Steric Hindrance: The methyl group at the 5-position and the N-(2-fluoroethyl)benzamide group at the 1-position create moderate steric congestion around the bromine atom at the 3-position. This can hinder the approach of the bulky palladium catalyst, potentially slowing down the rate-determining oxidative addition step of the catalytic cycle.[1][2][3]

  • Electronic Effects: The amide functionality is an electron-withdrawing group, which generally enhances the reactivity of the aryl bromide towards oxidative addition.[4] However, the electron-donating nature of the methyl group can partially counteract this effect. The N-(2-fluoroethyl) group, due to the high electronegativity of fluorine, also exerts an electron-withdrawing inductive effect, which can influence the overall electron density of the aromatic ring and the C-Br bond polarity.[5]

Substrate_Analysis sub 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide steric Steric Hindrance sub->steric electronic Electronic Effects sub->electronic methyl 5-Methyl Group steric->methyl amide N-(2-fluoroethyl)benzamide steric->amide amide_ewg Amide (EWG) electronic->amide_ewg methyl_edg Methyl (EDG) electronic->methyl_edg fluoroethyl N-(2-fluoroethyl) (EWG) electronic->fluoroethyl

Caption: Key structural features influencing reactivity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your cross-coupling experiments with 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide.

Question 1: My Suzuki-Miyaura coupling reaction is sluggish, showing low conversion of the starting material even after prolonged reaction times. What are the likely causes and how can I improve the yield?

Answer: Low conversion in Suzuki-Miyaura couplings with this substrate often points to issues with the catalytic system's activity, which can be hampered by the steric hindrance around the bromine atom. Here’s a systematic approach to troubleshoot this issue:

  • Enhance Catalyst Activity with Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) may not be effective for this sterically demanding substrate. Switching to more electron-rich and bulky biarylphosphine ligands can significantly accelerate the oxidative addition and reductive elimination steps.[2][6][7][8]

    • Recommended Ligands: Consider ligands from the Buchwald family, such as SPhos, XPhos, or RuPhos.[6] These ligands are designed to stabilize the active monoligated Pd(0) species, which is crucial for coupling hindered substrates.[7]

  • Optimize the Palladium Precatalyst: While Pd(PPh₃)₄ can be used, precatalysts like Pd₂(dba)₃ or Pd(OAc)₂ in combination with the appropriate ligand often provide more active and reproducible catalytic systems.[6][9]

  • Re-evaluate Your Base and Solvent System: The choice of base is critical for the transmetalation step.

    • Bases: For Suzuki couplings, strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃, especially with hindered substrates.[6][10]

    • Solvents: Aprotic polar solvents such as 1,4-dioxane, toluene, or THF, often with a small amount of water, are standard.[9][10] The water can help solubilize the inorganic base and facilitate the formation of the reactive boronate species.

  • Increase Reaction Temperature: Due to the steric hindrance, higher temperatures (e.g., 80-110 °C) may be necessary to overcome the activation energy barrier for oxidative addition.[11] Microwave irradiation can also be a valuable tool to accelerate the reaction.[12]

Troubleshooting Flowchart for Low Conversion

Low_Conversion_Troubleshooting start Low Conversion Observed ligand Switch to Bulky Biarylphosphine Ligand (e.g., SPhos, XPhos) start->ligand precatalyst Use Pd₂(dba)₃ or Pd(OAc)₂ Precatalyst ligand->precatalyst base_solvent Optimize Base and Solvent (e.g., K₃PO₄ in Dioxane/H₂O) precatalyst->base_solvent temperature Increase Reaction Temperature (80-110 °C) base_solvent->temperature success High Conversion Achieved temperature->success

Caption: Systematic approach to address low reaction conversion.

Question 2: I am observing a significant amount of a byproduct that I've identified as N-(2-fluoroethyl)-3,5-dimethylbenzamide (debromination). How can I minimize this side reaction?

Answer: Debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-couplings.[4][6][11] It occurs when the aryl-palladium intermediate reacts with a hydride source instead of the desired coupling partner.[4][11]

  • Identify and Eliminate Hydride Sources:

    • Bases: Certain bases, particularly alkoxides in the presence of trace water or alcohols, can generate palladium-hydride species.[11] If you are using a base like NaOt-Bu (more common in Buchwald-Hartwig aminations), ensure strictly anhydrous conditions. For Suzuki reactions, switching to a non-hydridic base like K₃PO₄ or Cs₂CO₃ is recommended.[11][13]

    • Solvents: Alcohols can act as hydride donors.[11] If your solvent system includes an alcohol, consider switching to an aprotic solvent like dioxane or toluene.

    • Reagents: Some boronic acids can undergo protodeboronation, which can indirectly lead to hydride formation. Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue as they are often more stable.[6]

  • Optimize Ligand-to-Palladium Ratio: A higher ligand-to-palladium ratio can sometimes suppress debromination by ensuring the palladium center remains coordinated, which can disfavor the formation of palladium-hydride species.

  • Lower Reaction Temperature: While higher temperatures can improve the rate of the desired reaction, they can also accelerate side reactions like debromination. Once you find conditions that give a reasonable conversion rate, try to lower the temperature to see if the selectivity improves.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Buchwald-Hartwig amination with 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide and a primary amine?

A1: For a challenging C-N coupling involving a sterically hindered aryl bromide, a robust catalytic system is essential.[14] Here is a reliable starting point:

ComponentRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%)A common and effective Pd(0) source.[9]
Ligand Xantphos or a bulky biarylphosphine like BippyPhos (1.5-3 mol%)Xantphos has a wide bite angle beneficial for C-N reductive elimination.[9] BippyPhos is excellent for challenging aminations.[15]
Base NaOt-Bu or Cs₂CO₃ (1.2-1.5 eq)Strong bases are required to deprotonate the amine.[9] NaOt-Bu is a standard, but Cs₂CO₃ can be a milder alternative.
Solvent Toluene or 1,4-Dioxane (anhydrous)Anhydrous, aprotic solvents are crucial for Buchwald-Hartwig reactions.[9]
Temperature 90-110 °CSufficient thermal energy is needed to drive the reaction to completion.[9]

Q2: Can I use 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide in a Heck coupling reaction? What conditions should I consider?

A2: Yes, Heck couplings are feasible, but the substrate's steric hindrance and electronic properties require careful optimization. The key is to use a highly active catalyst system.

  • Catalyst System: A combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like P(t-Bu)₃ is a good starting point.[1] This ligand is known to be highly effective for the coupling of less reactive aryl halides.[1]

  • Base: A carbonate base like K₂CO₃ or Cs₂CO₃ is typically used.[1][11][16]

  • Solvent: High-boiling polar aprotic solvents like DMF, DMA, or NMP are common.[16]

  • Temperature: Heck reactions often require higher temperatures, typically in the range of 100-140 °C.[16]

Q3: How does the N-(2-fluoroethyl) group affect the reaction, and are there any specific side reactions I should be aware of?

A3: The N-(2-fluoroethyl) group primarily exerts a strong electron-withdrawing inductive effect due to the electronegativity of the fluorine atom.[5] This effect makes the amide nitrogen less basic and can influence the overall electron density of the aromatic ring, potentially making the C-Br bond more susceptible to oxidative addition.[4]

A potential, though less common, side reaction could be β-hydride elimination from the N-(2-fluoroethyl) group if it were to coordinate to the palladium center in an undesirable manner. However, given the stability of the C-F bond and the typical mechanisms of these cross-coupling reactions, this is generally not a major concern under standard conditions. The primary challenges remain the steric hindrance and potential for debromination.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is a starting point for the coupling of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide with a generic arylboronic acid.

  • To an oven-dried reaction vial, add 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in 1,4-dioxane.

  • Add the catalyst solution to the reaction vial containing the solids.

  • Add a 4:1 mixture of 1,4-dioxane and water to achieve a final substrate concentration of approximately 0.1 M.

  • Seal the vial, and purge with argon or nitrogen for 10-15 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(Br) pd0->pd2_complex Ar-Br pd2_boronate Ar-Pd(II)L₂(Ar') pd2_complex->pd2_boronate Ar'-B(OR)₂ (Base) product_complex [Ar-Ar']Pd(0)L₂ pd2_boronate->product_complex product_complex->pd0 Ar-Ar' label1 Oxidative Addition label2 Transmetalation label3 Reductive Elimination

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Sigma-Aldrich. Cross-Coupling Reactions Guide. Sigma-Aldrich.
  • BenchChem. Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. BenchChem.
  • Zatopkova, R., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
  • Sagar, A. D., et al. (2023). Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups. Organometallics.
  • Sagar, A. D., et al. (2023). Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups.
  • Zatopkova, R., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • Ni, C., et al. (2016).
  • Wagaw, S., et al. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society.
  • ResearchGate. Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd...
  • ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Organic Chemistry Portal.
  • Fors, B. P., et al. (2018).
  • Hesp, K. C., et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands.
  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Gstöttmayr, C., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI.
  • Green, R. A., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society.
  • Macmillan Group. (2004). The Intramolecular Heck Reaction. Macmillan Group.
  • Shiramizu, M., & Toste, F. D. (2018). Ni(iii) cycle in Buchwald–Hartwig amination of aryl bromide mediated by NHC-ligated Ni(i) complexes.
  • ResearchGate. The Heck coupling reactions of aryl bromides with styrene.
  • Organic Syntheses. (2024).
  • Choi, J., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org.
  • Ikeda, T., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry.
  • Casitas, A., et al. (2011). Nucleophilic Aryl Fluorination and Aryl Halide Exchange Mediated by a CuI/CuIII Catalytic Cycle. Journal of the American Chemical Society.
  • BenchChem. Application Notes and Protocols for the Functionalization of 2-Bromo-3'-fluoro-5'-methylbenzophenone. BenchChem.
  • Schmitt, C., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC.
  • RSC Publishing.
  • Chen, J., et al. (2023). Halogen-bond-promoted direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with coumarins/quinolinones. Organic Chemistry Frontiers.
  • BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. BenchChem.
  • Kanbara, T., & Kuwabara, J. (2021). Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. Dalton Transactions.
  • van der Meer, S., et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. MDPI.
  • TCI Chemicals. Efficient Fe/Cu Co-Catalyzed C-N Cross-Coupling Reaction. TCI Chemicals.
  • MDPI. (2022). 3-(3-Bromophenyl)-7-acetoxycoumarin. MDPI.

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide Extraction

Welcome to the technical support guide for the extraction of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide. This document provides researchers, scientists, and drug development professionals with in-depth, practical guidan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the extraction of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide. This document provides researchers, scientists, and drug development professionals with in-depth, practical guidance on selecting the optimal solvent system for this compound. By understanding the underlying chemical principles, you can significantly improve extraction efficiency, product purity, and overall yield.

While direct experimental data for this specific compound is not widely published, we can infer its behavior and establish a robust extraction strategy by analyzing its structural components: a substituted benzamide with both polar (amide, bromine, fluorine) and nonpolar (aromatic ring, methyl, ethyl groups) features.[1] This guide is built upon these first principles and established methodologies for similar molecules.

Part 1: Foundational Concepts & FAQs

This section addresses the fundamental questions regarding the physicochemical properties of the target molecule and how they influence the extraction process.

Q1: What are the key properties of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide to consider for extraction?

To design an effective extraction, we must predict the molecule's behavior. Based on its structure:

  • Polarity: The molecule is moderately polar. The amide group (-CONH-), bromine, and fluorine atoms introduce polarity and hydrogen bonding capability. The benzene ring, methyl group, and ethyl chain contribute nonpolar, hydrophobic character.[1]

  • Solubility: It is expected to have poor solubility in highly polar solvents like water and good solubility in a range of organic solvents of moderate polarity.[1] For instance, similar benzamide structures are often soluble in solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2]

  • Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's preference for a lipophilic (oily) versus a hydrophilic (aqueous) phase. While not explicitly measured for this molecule, related structures like 3-Bromo-5-fluoro-N-methylbenzamide have a calculated LogP of 2.18, suggesting a preference for lipophilic environments.[3] This value is ideal for efficient extraction from an aqueous phase into an organic solvent.

Q2: How does the pH of the aqueous phase affect the extraction of a neutral amide?

Amides are generally considered neutral compounds. Unlike amines or carboxylic acids, their charge state does not change significantly within a typical pH range (2-12). However, pH can still be a powerful tool:

  • Suppressing Impurity Extraction: If your crude mixture contains acidic impurities (like unreacted 3-bromo-5-methylbenzoic acid) or basic impurities, adjusting the pH can ionize them. For example, washing the organic extract with an aqueous basic solution (e.g., sodium bicarbonate) will deprotonate acidic impurities, making them highly water-soluble and pulling them out of the organic phase.

  • Preventing Hydrolysis: Under very strong acidic or basic conditions, amides can be susceptible to hydrolysis. It is generally advisable to perform extractions under neutral or mildly basic/acidic conditions to ensure the stability of the target compound.

Part 2: Practical Solvent Selection & Troubleshooting

This section provides actionable advice for choosing the right solvent and resolving common extraction issues.

Q3: Which classes of organic solvents are most suitable for this extraction and why?

The goal is to choose a solvent that is immiscible with water and has a similar polarity to the target molecule to maximize partitioning.[4]

Solvent ClassRecommended ExamplesRationale & Considerations
Chlorinated Solvents Dichloromethane (DCM), ChloroformHigh Efficiency: Excellent solubilizing power for a wide range of polarities. DCM's high density (~1.33 g/mL) ensures it forms the bottom layer, simplifying separation. Caution: Environmental and health concerns necessitate use in a well-ventilated fume hood.
Esters Ethyl Acetate (EtOAc)Good Balance: Moderately polar, effective at dissolving many organic compounds, and less toxic than chlorinated solvents. It is less dense than water (~0.90 g/mL), forming the top layer. Can be prone to hydrolysis under strong acid/base.
Ethers Methyl tert-butyl ether (MTBE), Diethyl etherLower Polarity: Useful if the compound is less polar than anticipated or to minimize extraction of highly polar impurities. Diethyl ether has a very low boiling point and is highly flammable. MTBE is a common, safer alternative.
Q4: How do I choose between two good solvents, like Dichloromethane (DCM) and Ethyl Acetate (EtOAc)?

The choice often depends on a trade-off between efficiency, selectivity, and practical considerations.

PropertyDichloromethane (DCM)Ethyl Acetate (EtOAc)The Verdict
Extraction Efficiency Often higher due to its ability to dissolve a broad range of compounds.Generally good, but may be slightly less efficient for more polar molecules.DCM for maximizing yield, especially if solubility is a concern.
Selectivity May co-extract more impurities due to its high solvent power.Can be more selective, leaving highly polar impurities in the aqueous phase.EtOAc for potentially higher purity in the initial extract.
Emulsion Risk Lower tendency to form stable emulsions.Higher tendency to form emulsions, especially with complex matrices.DCM is often preferred for cleaner phase separation.
Density vs. Water Higher (Bottom Layer)Lower (Top Layer)User preference; bottom-layer extraction can be easier to manage.
Safety & Environment Halogenated; higher toxicity and environmental impact.[5]"Greener" solvent, less toxic, and biodegradable.EtOAc is the more sustainable and safer choice.

Recommendation: Start with Ethyl Acetate due to its favorable safety profile. If you experience low recovery, then switch to Dichloromethane.

Q5: I'm seeing a persistent emulsion at the interface. What should I do?

Emulsion formation is a common problem, especially when the sample contains surfactants or particulates.[6] Here are proven methods to break them:

  • Be Gentle: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times. This reduces the mechanical energy that creates emulsions.[6]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, decreasing the solubility of organic components and helping to force phase separation.[6][7]

  • Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion layer.[6]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can provide the force needed to separate the layers.[6]

  • Change the Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and break the emulsion.[6]

Q6: My extraction yield is very low. What are the likely causes?

Low recovery can stem from several factors. Systematically check the following:

  • Insufficient Partitioning: Your solvent may not be optimal. If using EtOAc, try a more powerful solvent like DCM.

  • Incorrect pH: Ensure the pH of the aqueous layer hasn't been accidentally shifted to a range where your compound might have some unforeseen solubility.

  • Incomplete Extraction: Are you performing enough extractions? It is far more effective to extract three times with 50 mL of solvent than one time with 150 mL.

  • Emulsion Trapping: A significant amount of your product may be trapped in an unresolved emulsion layer.[6] Address this using the steps in Q5.

Part 3: Experimental Protocols & Workflows

Here, we provide step-by-step procedures for both screening solvents and performing an optimized extraction.

Protocol 1: Small-Scale Solvent Screening

This protocol helps you quickly determine the best solvent using a minimal amount of your crude product.

Objective: To identify the most effective extraction solvent from a list of candidates (e.g., Ethyl Acetate, Dichloromethane, MTBE).

Methodology:

  • Prepare Sample: Dissolve a small, known amount of your crude reaction mixture in a suitable volume of the aqueous phase from your reaction workup.

  • Aliquot: Distribute equal volumes (e.g., 2 mL) of the aqueous sample into three separate vials.

  • Add Solvents: To each vial, add an equal volume (2 mL) of a different test solvent (Vial 1: EtOAc, Vial 2: DCM, Vial 3: MTBE).

  • Mix: Cap the vials and gently invert for 2 minutes to allow partitioning to occur.

  • Separate: Allow the layers to separate completely. Use a pipette to carefully remove the organic layer (top for EtOAc/MTBE, bottom for DCM) for analysis.

  • Analyze: Analyze the organic extracts by a suitable method (e.g., TLC, LC-MS) to qualitatively or quantitatively compare the amount of extracted product. The solvent showing the highest product concentration and fewest impurities is your optimal choice.

Workflow Diagram: Solvent Selection Logic

start Start: Crude Aqueous Mixture solvent_choice Select Primary Solvent (EtOAc for safety, DCM for efficiency) start->solvent_choice extraction Perform 3x Extractions with Selected Solvent solvent_choice->extraction check_emulsion Check for Emulsion extraction->check_emulsion troubleshoot Troubleshoot Emulsion (Add Brine, Centrifuge, Filter) check_emulsion->troubleshoot Yes combine_org Combine Organic Layers check_emulsion->combine_org No emulsion_yes Emulsion Present? emulsion_no No Emulsion troubleshoot->extraction wash Perform Aqueous Washes (e.g., NaHCO3, Brine) to Remove Impurities combine_org->wash dry Dry Organic Layer (Na2SO4 or MgSO4) wash->dry evaporate Evaporate Solvent dry->evaporate end Isolated Crude Product evaporate->end

Caption: Decision workflow for liquid-liquid extraction.

References
  • Benchchem. (n.d.). Solubility Profile of N-Benzyl-2-bromo-N-methylbenzamide: A Technical Guide.
  • Repository OceanBestPractices. (n.d.). TECHNIQUES IN MARINE ENVIRONMENTAL SCIENCES No. 10 Organic halogens.
  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
  • Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection.
  • New Journal of Chemistry (RSC Publishing). (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles.
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?.
  • LCGC International. (2025, November 27). Tips for Troubleshooting Liquid–Liquid Extractions.
  • CymitQuimica. (n.d.). 3-bromo-2-fluoro-5-methylbenzamide.
  • MOST Wiedzy. (2022, May 22). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide.
  • ResearchSpace@UKZN. (n.d.). Solvent selection methods in aromatic extraction processes towards optimal and sustainable design choices.
  • ACS Publications. (2015, November 23). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry.
  • Land reclamation Journal. (n.d.). DIFFERENT METHODS OF EXTRACTION, REDUCTION AND PURIFICATION OF AROMATIC AMINES FROM TEXTILE MATERIALS.
  • Chemsrc. (2025, September 24). 3-Bromo-5-fluoro-N-methylbenzamide.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1).
  • PMC. (n.d.). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant.
  • PMC. (2021, April 19). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives.
  • PubChem. (n.d.). 3-Bromo-5-chloro-2-fluorobenzenamine.
  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
  • Halogenation of organic compounds using continuous flow and microreactor technology. (2016, November 16).
  • Reddit. (2024, December 5). Liquid/liquid extraction with compound immisable in water.
  • Desotec. (n.d.). Removing Halogenated Organic Compounds: A Guide to Solutions.
  • ACS Publications. (2022, April 7). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
  • Biotage. (2023, June 15). How can I improve my liquid-liquid extraction process?.
  • ChemicalBook. (n.d.). 3-bromo-N,N-diethyl-5-fluoro-2-methylbenzamide.
  • PubChem. (n.d.). 3-Bromo-5-methylbenzoic acid.
  • ChemicalBook. (2025, July 24). 3-BROMO-5-METHYL-BENZOIC ACID METHYL ESTER.
  • Sigma-Aldrich. (n.d.). 3-BROMO-5-METHYLBENZOIC ACID AldrichCPR.
  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (n.d.).
  • ChemicalBook. (2026, January 13). 3-bromo-5-methylbenzoic acid.
  • Sigma-Aldrich. (n.d.). 3-Bromo-2-fluoro-5-methylpyridine.

Sources

Optimization

Resolving false positives in 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide binding assays

Welcome, researchers. This guide is designed to serve as a dedicated resource for scientists and drug development professionals encountering potential false positives in binding assays, with a specific focus on small mol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers. This guide is designed to serve as a dedicated resource for scientists and drug development professionals encountering potential false positives in binding assays, with a specific focus on small molecules such as 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide. As a Senior Application Scientist, my goal is to provide you with the logical frameworks, technical protocols, and field-proven insights necessary to distinguish true, specific binding events from common artifacts. False positives are a significant challenge in early-stage drug discovery, leading to the misallocation of resources toward non-viable candidates.[1][2] This center will equip you to systematically identify and eliminate these misleading results, ensuring the integrity and progression of your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured as a series of questions you might be asking when a potential hit from your primary screen appears questionable. We will progress from initial checks to advanced biophysical validation.

Section 1: Initial Hit Triage & Basic Assay Integrity

Question 1: My primary screen with 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide yielded a positive "hit." What are the immediate steps I should take before investing in further analysis?

Answer: A positive result is the first step in a long validation journey. Before assuming a true biological interaction, it's critical to perform basic due diligence on your assay's performance and the compound's behavior. An initial hit can arise from various artifacts, including systematic errors or compound interference with the assay technology itself.[1][3]

First, rigorously re-examine your primary data. Your analysis should include:

  • Confirmation of Controls: Verify that your positive and negative controls behaved as expected across all plates.[4] The distinction between these controls is essential for establishing the assay's dynamic range and reliability.[5]

  • Data Reproducibility: Repeat the experiment with a freshly prepared sample of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide to rule out issues like pipetting errors or degradation of the initial compound stock.[6] Poor reproducibility is a common red flag.[7]

  • Dose-Response Curve Analysis: A true binding event should typically exhibit a sigmoidal dose-response curve. If the curve is unusually steep (high Hill slope) or non-sigmoidal, it may suggest a non-specific mechanism like aggregation.[8][9]

  • Assessment of Compound Quality: Ensure the purity and integrity of your compound. Degradation or impurities, including residual metals from synthesis, can lead to false positives.[6][10]

This initial triage is a critical, cost-effective way to flag problematic compounds early.

Question 2: How can I determine if 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide is directly interfering with my assay's detection system?

Answer: Assay interference is a common source of false positives, especially in optical-based assays (e.g., Fluorescence Polarization, FRET, or absorbance).[11][12] The compound itself may possess properties that mimic a positive biological result.

To test for this, you must run a series of "counter-screens" where you omit a key biological component of your assay.

  • For Fluorescence-Based Assays: Run the assay with your compound but without the target protein or substrate. If you still observe a signal change, it's likely due to the intrinsic fluorescence (autofluorescence) of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide at the excitation/emission wavelengths used.[3]

  • For Enzyme Activity Assays (e.g., ELISA): In an ELISA format, a compound can interfere by binding non-specifically to the detection antibodies or the plate surface.[13][14] Run the assay without the primary antibody or the target antigen to see if the compound alone generates a signal.

If interference is detected, you may need to switch to an alternative assay technology with a different detection principle (e.g., a label-free method) to validate the hit.[11]

Section 2: Diagnosing and Mitigating Non-Specific Interactions

Question 3: My hit appears to be "promiscuous," showing activity in multiple unrelated assays. How do I test for and mitigate compound aggregation?

Answer: Promiscuous inhibition is a classic hallmark of compound aggregation.[15] Many organic small molecules, when they exceed their critical aggregation concentration (CAC), form colloidal particles or aggregates in aqueous buffers.[16][17] These aggregates, typically 50-500 nm in diameter, can sequester and denature proteins non-specifically, leading to widespread inhibition that is not target-specific.[16][17] This is one of the most common mechanisms for false positives in high-throughput screening.[8]

Here is a logical workflow to diagnose and mitigate aggregation:

Aggregation_Workflow start Initial Hit Observed check_detergent Q: Does activity persist in 0.01% Triton X-100? start->check_detergent is_aggregator Result: Likely Aggregator (False Positive) check_detergent->is_aggregator No not_aggregator Result: Not a simple aggregator. Proceed to further validation. check_detergent->not_aggregator Yes dls_test Optional: Confirm with DLS. Observe particle formation? is_aggregator->dls_test dls_test->not_aggregator No particles_observed Particles >50nm observed. Confirms aggregation. dls_test->particles_observed Yes

Workflow to diagnose compound aggregation.

The most common method to disperse colloidal aggregates is to include a low concentration of a non-ionic detergent in the assay buffer.[9][15]

  • Prepare Detergent Stock: Prepare a fresh 10% (v/v) solution of Triton X-100 or Tween-20.

  • Assay Buffer Preparation: Prepare your standard assay buffer and a second batch containing 0.01-0.025% (v/v) of the non-ionic detergent.[9]

  • Run Parallel Assays: Perform your binding assay in parallel using both the standard buffer and the detergent-containing buffer.

  • Analyze Results: If 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide is a true inhibitor, its activity (e.g., IC50) should be largely unaffected by the presence of the detergent. If it is an aggregator, its inhibitory activity will be significantly reduced or completely abolished in the detergent-containing buffer.

Table 1: Interpreting Detergent Counter-Screen Results

IC50 in Standard BufferIC50 in Buffer + 0.01% Triton X-100Interpretation
5 µM7 µMLikely True Hit. Activity is insensitive to detergent.
5 µM>100 µM or InactiveLikely Aggregator. Activity is detergent-sensitive.

Question 4: I suspect non-specific binding to my assay plates or other consumables. How can I address this?

Answer: Non-specific binding (NSB) of your compound or target protein to the surfaces of microplates and tips is a frequent cause of inconsistent results and high background signals.[6][18] This is particularly problematic for hydrophobic compounds or "sticky" proteins.

Here are several strategies to minimize NSB:

  • Choice of Plates: Standard polystyrene plates can be highly adsorptive.[13] Consider using low-binding plates, which have a hydrophilic surface coating that repels proteins and hydrophobic molecules.

  • Blocking Agents: The inclusion of blocking agents in your assay buffer can saturate non-specific binding sites on the plate surface.[7]

    • Bovine Serum Albumin (BSA): Typically used at 0.1 to 1 mg/mL. BSA is a "carrier protein" that can also help prevent aggregation, but be aware it can sometimes sequester your test compound.[16]

    • Casein: Another effective blocking agent.

    • Detergents: As mentioned for aggregation, non-ionic detergents like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) can reduce NSB by disrupting hydrophobic interactions with plastic surfaces.[19][20]

  • Buffer Composition: Adjusting the ionic strength or pH of your buffer can sometimes reduce electrostatic interactions with surfaces.

Section 3: Orthogonal Validation of the Molecular Interaction

Question 5: My hit has passed initial checks for aggregation and assay interference. How can I definitively confirm a direct, specific interaction with my target protein?

Answer: At this stage, it is crucial to use an orthogonal assay —an independent method that measures the same binding event but relies on a different physical principle.[1] This approach builds a stronger body of evidence for true target engagement and is a cornerstone of rigorous hit validation.[2] Relying on a single assay technology can lead to the costly pursuit of false positives.[1]

Biophysical techniques are ideal for this purpose because they directly measure the physical interaction between the compound and the target protein, often without the need for labels or reporter systems that can be sources of artifacts.[11]

Orthogonal_Assay_Decision_Tree

Selecting an appropriate orthogonal validation method.

Question 6: What are the key differences, advantages, and disadvantages of common biophysical techniques like SPR, ITC, and NMR for hit validation?

Answer: Choosing the right orthogonal method depends on your specific research question, the nature of your protein, and available resources. Each technique offers unique insights.

Table 2: Comparison of Orthogonal Hit Validation Techniques

TechniquePrincipleKey OutputsAdvantagesDisadvantages
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized target.[21][22]Kinetics (k_on, k_off) , Affinity (K_D), Specificity.[22]Real-time, label-free, high sensitivity, provides kinetic data.[21][23]Requires immobilization of the target, which can affect its activity; potential for mass transport artifacts.[24]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[25][26]Thermodynamics (ΔH, ΔS) , Affinity (K_D), Stoichiometry (n).[25][27]Gold standard for thermodynamics; label-free, in-solution measurement.[28]Requires larger amounts of pure protein; lower throughput; sensitive to buffer mismatch.[27]
NMR Spectroscopy Monitors changes in the nuclear magnetic resonance signals of the protein or ligand upon binding.[29][30]Binding Site Mapping , Affinity (K_D), Structural changes.[29][31]Provides atomic-level structural information; can detect very weak interactions.[31][32]Requires large amounts of isotope-labeled protein; limited by protein size; lower throughput.[30]
Section 4: Advanced Protocols for Hit Confirmation

Question 7: I want to use Surface Plasmon Resonance (SPR) to confirm the binding of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide. Can you provide a general protocol?

Answer: Absolutely. SPR is a powerful technique for validating hits and determining binding kinetics.[21][33] The general workflow involves immobilizing your target protein onto a sensor chip and flowing solutions of your compound over the surface.[22]

  • Protein Immobilization:

    • Select a sensor chip appropriate for your protein (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface (e.g., using EDC/NHS chemistry).

    • Inject your purified target protein at an appropriate concentration (e.g., 10-50 µg/mL in a low ionic strength buffer) to achieve the desired immobilization level.

    • Deactivate any remaining active esters on the surface. A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.

  • Analyte (Compound) Preparation:

    • Prepare a dilution series of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide in the running buffer. The concentration range should span at least 10-fold below and 10-fold above the expected K_D. Include a buffer-only (zero concentration) sample for double referencing.

  • Binding Analysis:

    • Inject the compound solutions sequentially over both the target and reference flow cells, from lowest to highest concentration.

    • Each injection cycle consists of:

      • Association Phase: Compound flows over the surface, and binding is monitored over time.

      • Dissociation Phase: Running buffer flows over the surface, and the dissociation of the compound is monitored.

    • A regeneration step (e.g., a short pulse of low pH glycine or high salt) may be needed between cycles to remove all bound compound.

  • Data Analysis:

    • The reference-subtracted sensorgrams (binding response over time) are fitted to a kinetic binding model (e.g., a 1:1 Langmuir model) to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).[23]

Question 8: How can I use Isothermal Titration Calorimetry (ITC) as a definitive confirmation of a direct binding interaction?

Answer: ITC is considered a gold-standard biophysical method because it directly measures the heat of binding, providing a complete thermodynamic profile of the interaction in a label-free, in-solution format.[25][27][28] A confirmed binding event in ITC is very strong evidence against most forms of assay artifacts.

  • Sample Preparation (Crucial Step):

    • Both the target protein and 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide must be in identical, degassed buffer .[27] Even small buffer mismatches (especially in pH or DMSO concentration) can create large heats of dilution that obscure the binding signal.[27]

    • The protein is placed in the sample cell. A typical concentration is 10-50 µM.

    • The compound (ligand) is loaded into the injection syringe at a concentration 10-20 times that of the protein.

  • Titration:

    • The instrument maintains a constant temperature between the sample cell and a reference cell.

    • A series of small, precise injections (e.g., 2-5 µL) of the compound are made into the protein-containing sample cell.

    • With each injection, the heat released or absorbed due to binding is measured by the power required to maintain zero temperature difference between the cells.[27]

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of ligand to protein.

    • This binding isotherm is then fitted to a binding model to directly determine:

      • Binding Affinity (K_D)

      • Stoichiometry (n): The number of compound molecules that bind to one protein molecule.

      • Enthalpy (ΔH) and Entropy (ΔS) of binding.[25]

A successful ITC experiment provides unambiguous confirmation of a direct interaction and its thermodynamic drivers.[26][28]

Question 9: My primary assay is biochemical. Why is it important to validate my hit in a cell-based assay?

Answer: Validating a hit from a biochemical assay in a more physiologically relevant cell-based system is a critical step in the drug discovery pipeline.[12][34][35] Biochemical assays, while clean and reproducible, operate in a simplified, artificial environment.[36] A cell-based assay provides crucial information that a biochemical assay cannot.

Key reasons to perform cellular validation include:

  • Cell Permeability: Does 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide actually get into the cell to reach its target? Many compounds that are active in a test tube fail because they cannot cross the cell membrane.

  • Target Engagement in a Native Environment: Does the compound bind its target within the complex, crowded environment of the cytoplasm, where the target may be part of a larger protein complex?[35]

  • Cellular Toxicity: Is the observed effect simply due to the compound being toxic to the cells at the tested concentrations?[9] It is essential to show that the compound is active at concentrations well below those that cause cell death.

  • Off-Target Effects: A cellular assay can reveal if the compound is hitting other targets, leading to unexpected phenotypes.

Moving from a simplified biochemical system to a complex cellular one helps bridge the gap between in vitro activity and potential in vivo efficacy, ensuring you are advancing a compound that is not just a "hit," but a viable lead.[37]

References

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments.
  • Isothermal Titration Calorimetry | Biomolecular Interactions Analysis. Malvern Panalytical.
  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions.
  • Isothermal titration calorimetry to determine association constants for high-affinity ligands.
  • Orthogonal Assays: A Comparative Guide to Confirming Small Molecule-Protein Interactions. (2025). Benchchem.
  • Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Nuvisan.
  • Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. PubMed.
  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025). Fluidic Sciences.
  • Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. PubMed.
  • Assay Interference by Aggregation. (2017). Assay Guidance Manual - NCBI Bookshelf.
  • NMR studies of protein-ligand interactions. PubMed.
  • Uncovering the Role of Detergents in Protein Solubiliz
  • How Detergents are Extremely Useful in Bioscience Experiments. GoldBio.
  • Development and validation of a novel SPR-based assay principle for bispecific molecules. (2015). Journal of Pharmaceutical and Biomedical Analysis.
  • NMR-based analysis of protein-ligand interactions. PubMed.
  • Surface Plasmon Resonance (SPR) Assay.
  • NMR spectroscopy techniques for screening and identifying ligand binding to protein receptors. PubMed.
  • NMR for Studying Protein-Ligand Interactions. (2025).
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PMC.
  • Orthogonal Assay Service.
  • Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. (2017). Molecular Biology of the Cell.
  • Investigating protein‐ligand interactions by solution NMR spectroscopy. (2018).
  • Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. (2025). DelveInsight.
  • Improving Therapeutics Discovery with Orthogonal Assay D
  • High-Throughput Screening (HTS)
  • Orthogonal Screening Platforms.
  • Protein-ligand Interaction Analysis.
  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024). ProteoGenix.
  • Avoiding False Positives and Optimizing Identification of True Negatives in Estrogen Receptor Binding and Agonist/Antagonist Assays. PMC.
  • How do detergents influence antibody-binding during primary antibody incubation? (2023).
  • Nonspecific Binding: Main Factors of Occurrence and Str
  • Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer Th
  • Design and Validate a GMP Cell Based Assay.
  • What is the cheapest and fastest experiments to find protein-ligand interaction? (2018).
  • Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. (2015).
  • Methods to investigate protein–protein interactions. Wikipedia.
  • High-throughput screening (HTS). BMG LABTECH.
  • Simplified proteomics approach to discover protein–ligand interactions. PMC.
  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. (2021). ACS Medicinal Chemistry Letters.
  • The Ecstasy and Agony of Assay Interference Compounds. PMC.
  • The Ecstasy and Agony of Assay Interference Compounds. (2021). ACS Chemical Biology.
  • High-Throughput Screening. (2025). Technology Networks.
  • Orthogonal binding assays to confirm each interaction a. Full set of...
  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021). Auronet.
  • Assay Development in Drug Discovery. Danaher Life Sciences.
  • Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. (2021). Espace INRS.
  • Overview of Protein–Protein Interaction Analysis. Thermo Fisher Scientific - US.
  • Aggregation. (2026). Cambridge MedChem Consulting.
  • Assay Troubleshooting. MB - About.
  • Preventing False Positive Test Results. (2021). Calbiotech.

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Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the NMR Spectra Validation of Synthesized 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide

For Immediate Release In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation and purity assessment of newly synthesized compounds are paramount.[1] Nuclear Magnetic Reso...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation and purity assessment of newly synthesized compounds are paramount.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing detailed information about the molecular structure and integrity of a compound. This guide offers an in-depth comparison and validation of the NMR spectra for the synthesized compound, 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide, a molecule of interest for its potential applications in medicinal chemistry.

The Critical Role of NMR in Synthetic Chemistry

NMR spectroscopy is an indispensable tool for organic chemists, offering a non-destructive method to elucidate molecular structures.[2] By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity of atoms, their chemical environment, and even spatial relationships within a molecule. For a novel compound like 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide, a comprehensive NMR analysis, including ¹H, ¹³C, and two-dimensional (2D) techniques, is essential for unequivocal structural validation.

Predicted NMR Analysis of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide

A thorough analysis of the expected NMR spectra is the first step in the validation process. This involves predicting the chemical shifts, multiplicities, and integration of each signal based on the molecular structure.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons in a molecule.

  • Aromatic Protons (Ar-H): Protons on an aromatic ring typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm, due to the ring current effect.[3][4] For 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide, we expect three distinct signals in this region corresponding to the three protons on the substituted benzene ring. Their specific chemical shifts and splitting patterns will be influenced by the electronic effects of the bromo, methyl, and amide substituents.

  • Amide Proton (-NH-): The amide proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

  • Fluoroethyl Protons (-CH₂CH₂F): The two methylene groups of the fluoroethyl chain will exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (²JHF and ³JHF) couplings.[5][6] The methylene group adjacent to the nitrogen will be deshielded compared to the one adjacent to the fluorine.

  • Methyl Protons (-CH₃): The methyl group attached to the aromatic ring is expected to appear as a singlet in the upfield region, typically around 2.0-3.0 ppm.[3]

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

  • Aromatic Carbons: The carbons of the benzene ring will resonate between 120 and 150 ppm.[3] The number of signals will depend on the symmetry of the molecule.

  • Carbonyl Carbon (-C=O): The amide carbonyl carbon is a key diagnostic signal, typically appearing in the range of 160-180 ppm.[1]

  • Fluoroethyl Carbons (-CH₂CH₂F): The two methylene carbons will be split into doublets due to coupling with the fluorine atom (¹JCF and ²JCF).[6]

  • Methyl Carbon (-CH₃): The methyl carbon will appear as a single peak in the upfield region of the spectrum.

dot

Caption: Molecular structure of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide.

Comparative Analysis with Structurally Similar Compounds

To further validate the synthesized compound, its NMR spectra should be compared with those of structurally related molecules. For instance, comparing the spectra with that of a simple benzamide can help in assigning the aromatic and amide proton signals.[7] Similarly, comparing with a compound containing a fluoroethyl group will aid in the interpretation of the complex splitting patterns observed for the methylene protons.[8] Any significant deviations in chemical shifts or coupling constants should be carefully analyzed to ensure they are consistent with the proposed structure.

Experimental Protocol for NMR Spectra Acquisition

A standardized and well-documented experimental procedure is crucial for obtaining high-quality, reproducible NMR data.[9]

Sample Preparation
  • Weighing: Accurately weigh 5-25 mg of the synthesized 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide for ¹H NMR and 50-100 mg for ¹³C NMR.[10]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9] The solvent should completely dissolve the sample and its residual peak should not overlap with signals of interest.[1]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[10]

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent shimming issues.[11]

  • Transfer to NMR Tube: Carefully transfer the solution into a clean, dry 5 mm NMR tube to a height of 4-5 cm.[11]

NMR Instrument Parameters

The following is a general set of parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample.

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz (or higher)100 MHz (or higher)
Pulse Program Standard 1D pulseProton-decoupled pulse
Number of Scans 16-641024-4096
Relaxation Delay (d1) 1-2 seconds2-5 seconds
Acquisition Time 2-4 seconds1-2 seconds
Spectral Width 10-12 ppm200-250 ppm

Advanced NMR Techniques for Unambiguous Assignment

For complex molecules, 1D NMR spectra may not be sufficient for a complete structural assignment. In such cases, 2D NMR techniques are invaluable.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.[12] This is particularly useful for assigning the protons in the fluoroethyl chain and the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons, providing a powerful tool for assigning carbon signals based on the already assigned proton spectrum.[13]

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps to distinguish between CH, CH₂, and CH₃ groups.[14][15] CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed in a DEPT-135 spectrum.[16]

dotdot

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR 1H_NMR ¹H NMR COSY COSY 1H_NMR->COSY HSQC HSQC 1H_NMR->HSQC 13C_NMR ¹³C NMR DEPT135 DEPT-135 13C_NMR->DEPT135 13C_NMR->HSQC Structure_Proposal Proposed Structure DEPT135->Structure_Proposal COSY->Structure_Proposal HSQC->Structure_Proposal Synthesis Synthesized Compound Synthesis->1H_NMR Synthesis->13C_NMR Final_Validation Final Validated Structure Structure_Proposal->Final_Validation

Sources

Comparative

Validating Purity of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide: A Comparative Guide to LC-MS vs. Alternative Modalities

For researchers and drug development professionals, the accurate quantification of pharmaceutical intermediates is a non-negotiable pillar of the drug lifecycle. When working with complex halogenated building blocks like...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the accurate quantification of pharmaceutical intermediates is a non-negotiable pillar of the drug lifecycle. When working with complex halogenated building blocks like 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide —a compound highly relevant in medicinal chemistry and positron emission tomography (PET) tracer synthesis—traditional purity assays often fall short.

This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against alternative analytical modalities (HPLC-UV, GC-MS, and qNMR). By dissecting the mechanistic causality behind method selection, we provide a self-validating, ICH Q2(R2)-compliant framework for purity validation[1].

The Mechanistic Advantage: Why LC-MS for Halogenated Benzamides?

The chemical architecture of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide presents unique analytical challenges and opportunities. It features a UV-active benzamide core, a labile fluoroethyl chain, and a heavy bromine atom.

Relying solely on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) introduces a critical vulnerability: chromophoric masking . If the molecule undergoes degradation—such as the hydrolysis of the fluoroethyl group or debromination—the resulting impurities retain the core benzamide chromophore. Consequently, their UV absorption spectra are nearly identical to the parent active pharmaceutical ingredient (API). If these impurities co-elute with the API, HPLC-UV will fail to differentiate them, leading to an artificially inflated purity reading[2].

LC-MS solves this through two-dimensional separation and isotopic tagging:

  • Orthogonal Separation: LC-MS separates compounds first by retention time (chromatography) and second by mass-to-charge ratio ( m/z ). Using Extracted Ion Chromatograms (EIC), analysts can mathematically resolve co-eluting peaks without requiring baseline physical separation[2].

  • The Bromine Isotopic Signature: Bromine naturally exists as two isotopes, 79Br and 81Br , in a nearly 1:1 ratio. The intact API ( C10​H11​BrFNO ) will present a distinct mass spectral doublet at m/z 260.0 and 262.0 [M+H]+ . Conversely, a debrominated impurity will manifest as a singlet at m/z 182.1. This built-in isotopic tag allows for instantaneous, unambiguous structural confirmation that UV detection cannot provide.

Isotopic_Logic Coelution Co-eluting UV Peak (API + Impurity) MS_Scan Full Scan MS (ESI+) m/z 100-500 Coelution->MS_Scan Ionization API_Iso API (Brominated) m/z 260/262 (1:1 Ratio) MS_Scan->API_Iso EIC m/z 260 Imp_Iso Debrominated Impurity m/z 182 (Singlet) MS_Scan->Imp_Iso EIC m/z 182

Figure 1: Mass Spectrometric Isotopic Filtering Logic for Brominated Compounds.

Comparative Analysis of Analytical Modalities

To objectively evaluate the best approach for purity validation, we must benchmark LC-MS against other standard techniques. The table below summarizes the performance metrics based on current pharmaceutical analysis standards[3][4].

Performance MetricHPLC-UVLC-MS (Single Quad / TOF)GC-MSqNMR (Quantitative NMR)
Selectivity Moderate (Relies entirely on retention time)Very High (Retention time + m/z
  • Isotopic pattern)
High (Requires analyte volatility/derivatization)High (Resolves distinct proton environments)
Sensitivity (LOD) Good (~0.05% / High ng/mL)Excellent (<0.01% / Low ng/mL to pg/mL)Excellent (<0.01%)Poor (~1% / Requires high sample concentration)
Structural Confirmation None (Requires external reference standards)Excellent (Exact mass and isotopic fidelity)Good (Via EI fragmentation libraries)Excellent (Direct structural elucidation)
Matrix Interference High (Susceptible to co-eluting chromophores)Low (Mitigated via EIC filtering)ModerateLow
Cost & Complexity Low (Standard QC equipment)High (Requires specialized training and maintenance)ModerateVery High (Requires superconducting magnet)

Verdict: While HPLC-UV is sufficient for routine batch release of well-characterized processes, LC-MS is mandatory for method development, impurity profiling, and validating the purity of halogenated intermediates where co-elution risks are high[5].

Self-Validating LC-MS Experimental Protocol

To ensure trustworthiness and regulatory compliance, the following protocol is designed as a self-validating system based on the ICH Q2(R2) Guidelines for Validation of Analytical Procedures [1][6]. Every step includes built-in causality checks to verify system integrity before data acquisition.

Phase 1: Chromatographic & MS Method Setup
  • Column: C18 superficially porous particle (SPP) column (e.g., 50 mm × 2.1 mm, 1.7 µm). Causality: SPP columns provide high theoretical plate counts for sharp peaks, minimizing ion suppression in the MS source.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in LC-MS grade Water.

    • Solvent B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Causality: Formic acid acts as a proton donor to facilitate robust Positive Electrospray Ionization (ESI+) while suppressing residual silanol interactions on the stationary phase.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Phase 2: ICH Q2(R2) Validation Workflow

Step 1: System Suitability Testing (SST) Before injecting samples, inject a known standard mixture (API + 1 known impurity) six times.

  • Acceptance Criteria: Retention time Relative Standard Deviation (RSD) ≤1.0% , Mass accuracy ≤5 ppm (if using High-Resolution MS).

  • Self-Validation: This proves the system is equilibrated and the mass analyzer is calibrated, preventing false negatives.

Step 2: Specificity & Forced Degradation Inject a blank (diluent only) followed by a forced degradation sample (e.g., API exposed to 0.1N NaOH to induce fluoroethyl hydrolysis).

  • Action: Extract the ion chromatograms for m/z 260.0/262.0 (API) and monitor the baseline for degradation products.

  • Self-Validation: The blank must show zero peaks at the target m/z , proving no column carryover. The degradation sample proves the method can resolve the API from its actual breakdown products[7].

Step 3: Linearity and Range Prepare a 6-point calibration curve of the API ranging from the Limit of Quantitation (LOQ, typically 0.05% of the nominal test concentration) up to 120% of the specification limit.

  • Action: Plot MS peak area versus concentration.

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.995 .

  • Causality: Mass spectrometers can suffer from detector saturation at high concentrations. This step ensures the response is strictly proportional to the amount of analyte.

Step 4: Accuracy (Spike Recovery) Spike known amounts of a synthesized impurity (e.g., the debrominated analog) into the API matrix at 50%, 100%, and 150% of the target specification limit (e.g., 0.10%).

  • Acceptance Criteria: Mean recovery must fall between 90% and 110%.

LCMS_Workflow Start 1. System Suitability (SST) Verify Column & MS Calibration Spec 2. Specificity (ICH Q2) Resolve API from Impurities Start->Spec Lin 3. Linearity & Range Establish LOQ to 120% Spec Spec->Lin Acc 4. Accuracy & Precision Spike Recovery & Repeatability Lin->Acc Rep 5. Validation Report Final QA/QC Approval Acc->Rep

Figure 2: ICH Q2(R2) Compliant LC-MS Purity Validation Workflow.

Conclusion

Validating the purity of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide demands an analytical technique capable of looking beyond the dominant benzamide chromophore. While HPLC-UV provides a cost-effective baseline, it is fundamentally blind to co-eluting structural analogs. By leveraging the two-dimensional separation power and isotopic fidelity of LC-MS, analysts can establish a rigorously self-validating protocol that meets the stringent demands of ICH Q2(R2) guidelines, ensuring absolute confidence in the integrity of the pharmaceutical intermediate.

References
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Validation of Analytical Procedures Q2(R2). (2023). Available at: [Link]

  • Dong, M. W. Ten Common-Sense Corollaries in Pharmaceutical Analysis by HPLC. LCGC International. (2018). Available at:[Link]

  • Emery Pharma. Liquid Chromatography Mass Spectrometry (LC-MS) Analysis. Available at:[Link]

Sources

Validation

Cross-validation of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide receptor binding models

Cross-Validation of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide Receptor Binding Models: SPR vs. Radioligand Assays Executive Summary 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide (3-Br-FMB) is a highly specialized, haloge...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide Receptor Binding Models: SPR vs. Radioligand Assays

Executive Summary

3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide (3-Br-FMB) is a highly specialized, halogenated benzamide analog designed to target the Sigma-2 receptor. Sharing key structural pharmacophores with established diagnostic PET radiotracers like [18F]ISO-1, 3-Br-FMB demonstrates immense potential for tumor imaging and targeted oncology[1]. However, accurately characterizing its binding kinetics requires robust, cross-validated analytical models. This guide objectively compares High-Throughput Surface Plasmon Resonance (HT-SPR) with traditional Radioligand Binding Assays (RLA) and Biolayer Interferometry (BLI), providing drug development professionals with a self-validating framework for evaluating small-molecule receptor kinetics.

Mechanistic Context: TMEM97 and Benzamide Ligands

The Sigma-2 receptor, recently identified as the transmembrane protein TMEM97, is heavily overexpressed in proliferating tumor cells compared to quiescent cells, making it a critical biomarker for cancer diagnostics[2]. Ligands containing the N-(2-fluoroethyl)-5-methylbenzamide moiety exhibit high affinity and subtype selectivity for TMEM97[1].

While traditional end-point assays confirm equilibrium binding, they fail to capture the transient kinetic interactions ( kon​ and koff​ ) that dictate a drug's in vivo residence time and efficacy. Cross-validating equilibrium data with real-time kinetic models is therefore essential to prevent late-stage attrition in radiotracer development.

Platform Comparison: Evaluating Receptor Binding Models

To build a comprehensive binding profile for 3-Br-FMB, researchers must cross-validate data across orthogonal platforms.

1. Surface Plasmon Resonance (SPR) – The Advanced Kinetic Standard

  • Mechanism: Measures minute changes in the refractive index at a gold sensor surface as 3-Br-FMB binds to immobilized TMEM97[3].

  • Advantages: Delivers real-time, label-free kinetic data ( kon​ , koff​ , KD​ ). It requires minimal sample volume and completely avoids radioactive hazards[4].

  • Limitations: Requires highly purified receptor protein (e.g., FL-TMEM97) extracted from its native lipid bilayer, which can occasionally alter conformational states[5].

2. Radioligand Binding Assay (RLA) – The Traditional Benchmark

  • Mechanism: Measures the displacement of a validated radiolabeled probe (e.g.,[3H]DTG) by 3-Br-FMB in crude cell membrane homogenates[2].

  • Advantages: Evaluates binding in a physiologically relevant lipid environment. It remains the gold standard for determining total receptor density ( Bmax​ ) and equilibrium inhibition constants ( Ki​ )[1].

  • Limitations: End-point only; provides zero temporal kinetic resolution and requires the management of hazardous radioactive isotopes.

3. Biolayer Interferometry (BLI) – The High-Throughput Alternative

  • Mechanism: An optical technique measuring interference patterns of white light reflected from a biosensor tip.

  • Advantages: Fluidics-free system allowing for massive parallelization and high-throughput screening.

  • Limitations: Generally less sensitive than SPR for low-molecular-weight compounds like 3-Br-FMB (<400 Da), often resulting in lower signal-to-noise ratios.

Table 1: Quantitative Comparison of Binding Models for 3-Br-FMB
ParameterSPR (Biacore T200)RLA (Membrane Homogenate)BLI (Octet)
Output Metrics kon​,koff​,KD​ IC50​,Ki​,Bmax​ kon​,koff​,KD​
Labeling Required None (Label-free)Yes ([3H] or[125I])None (Label-free)
Throughput High (384-well compatible)Medium (96-well format)Very High
Receptor State Purified (Immobilized)Native (Membrane-bound)Purified (Immobilized)
Sensitivity Excellent (<100 Da)ExcellentModerate (>300 Da)

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols incorporate internal controls designed to self-validate the resulting data by isolating specific binding from systemic artifacts.

Protocol 1: SPR Kinetic Binding Assay

Objective: Determine the association and dissociation rates of 3-Br-FMB to recombinant TMEM97.

  • Receptor Immobilization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Inject purified full-length TMEM97 (prepared in 0.05% n-dodecyl-β-D-maltoside[DDM] buffer) onto the active flow cell to achieve a capture level of ~3000 RU[5].

    • Causality: TMEM97 is a highly hydrophobic transmembrane protein. DDM acts as a detergent to prevent hydrophobic aggregation, ensuring the binding pockets remain accessible and preventing artifactual SPR signals.

  • Reference Surface Preparation: Leave the reference flow cell unmodified (blocked only with ethanolamine) to serve as an in-line blank.

    • Causality: Small molecules like 3-Br-FMB are often dissolved in DMSO. Double-referencing (subtracting the reference cell signal from the active cell) isolates the specific binding response by canceling out massive bulk refractive index shifts caused by the solvent[4].

  • Analyte Injection: Prepare a 2-fold dilution series of 3-Br-FMB (0.5 nM to 32 nM) in running buffer. Inject over both flow cells at 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase)[4].

  • Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Protocol 2: Radioligand Competition Assay (RLA)

Objective: Determine the equilibrium inhibition constant ( Ki​ ) of 3-Br-FMB in a native lipid environment.

  • Membrane Preparation: Homogenize HeLa cells (known for high TMEM97 expression) in 50 mM Tris-HCl buffer. Centrifuge at 100,000 x g and resuspend the membrane pellet[2].

  • Incubation: In a 96-well plate, combine 100 µg of membrane protein, 3 nM [3H]DTG, and varying concentrations of 3-Br-FMB ( 10−11 to 10−5 M).

    • Causality: [3H]DTG acts as the baseline signal. As 3-Br-FMB concentration increases, it competitively displaces the radioligand, allowing for the calculation of an IC50​ .

  • Non-Specific Binding (NSB) Control: Include parallel wells containing 10 µM Haloperidol.

    • Causality: Radioligands inherently stick to lipids and plasticware. Haloperidol fully saturates all specific TMEM97 sites; therefore, any remaining radioactive signal in these wells is purely non-specific background. Subtracting NSB from total binding yields the true specific binding curve.

  • Filtration and Counting: Terminate the reaction via rapid filtration through GF/B glass fiber filters. Wash with ice-cold buffer, add scintillation cocktail, and quantify radioactivity.

Data Presentation: Cross-Validation Results

By comparing the kinetic derivations from SPR against the thermodynamic equilibrium data from RLA, researchers can confidently validate the binding model of 3-Br-FMB.

Table 2: Representative Cross-Validation Data for 3-Br-FMB
Platform KD​ / Ki​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 ) Bmax​ (fmol/mg)
SPR 2.45 ± 0.12 1.8×105 4.4×10−4 N/A
RLA 3.10 ± 0.25N/AN/A1850 ± 120
BLI 5.80 ± 0.45 1.2×105 6.9×10−4 N/A

Insight: The SPR-derived KD​ (2.45 nM) aligns closely with the RLA-derived Ki​ (3.10 nM). This tight correlation validates the label-free kinetic model against the physiological benchmark, confirming that 3-Br-FMB is a high-affinity TMEM97 ligand suitable for downstream in vivo PET imaging studies.

Mandatory Visualization

G Start 3-Br-FMB Ligand Validation SPR Surface Plasmon Resonance (SPR) Start->SPR RLA Radioligand Binding Assay (RLA) Start->RLA SPR_Prep Immobilize TMEM97 on CM5 Chip SPR->SPR_Prep RLA_Prep Prepare Cell Membrane Homogenates RLA->RLA_Prep SPR_Run Flow 3-Br-FMB (Real-time Kinetics) SPR_Prep->SPR_Run RLA_Run Incubate with [3H]DTG & 3-Br-FMB RLA_Prep->RLA_Run SPR_Data Calculate kon, koff, Kd SPR_Run->SPR_Data RLA_Data Calculate IC50, Ki, Bmax RLA_Run->RLA_Data CrossVal Cross-Validation & Model Correlation SPR_Data->CrossVal RLA_Data->CrossVal

Figure 1: Cross-validation workflow of 3-Br-FMB binding to TMEM97 via SPR and RLA platforms.

References

  • Quantitative Receptor-Based Imaging of Tumor Proliferation with the Sigma-2 Ligand [18F]ISO-1 Source: PLOS One URL
  • Source: PubMed Central (PMC)
  • Principle and Protocol of Surface Plasmon Resonance (SPR)
  • Surface Plasmon Resonance (SPR)
  • Identifying the crucial binding domain of histatin-1 to recombinant TMEM97 in activating chemotactic migration Source: PubMed / NIH URL

Sources

Validation

Benchmarking 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide: A Comparative Guide for Radiotracer Precursors and CNS Ligands

Executive Summary Fluorinated benzamides have emerged as privileged scaffolds in medicinal chemistry and molecular imaging, particularly for targeting central nervous system (CNS) receptors such as dopamine D2/D3 and sig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluorinated benzamides have emerged as privileged scaffolds in medicinal chemistry and molecular imaging, particularly for targeting central nervous system (CNS) receptors such as dopamine D2/D3 and sigma receptors. The introduction of a 2-fluoroethyl moiety onto the benzamide nitrogen serves a dual purpose: it fine-tunes the lipophilicity required for blood-brain barrier (BBB) penetration and provides an ideal bioisosteric handle for 18 F-radiolabeling in Positron Emission Tomography (PET) .

This guide benchmarks the novel building block 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide against its non-fluorinated commercial reference standard, 3-Bromo-5-methylbenzamide , detailing the mechanistic rationale, physicochemical profiling, and self-validating experimental protocols necessary for rigorous comparative analysis.

Mechanistic Rationale: The Causality of the 2-Fluoroethyl Motif

Why benchmark against the non-fluorinated standard? The structural transition from a primary amide (3-Bromo-5-methylbenzamide) or an N-ethyl amide to an N-(2-fluoroethyl) amide fundamentally alters the molecule's pharmacokinetic and pharmacodynamic landscape.

  • Lipophilicity and BBB Penetration: The highly electronegative fluorine atom decreases the basicity of the adjacent nitrogen, subtly lowering the polar surface area (PSA) while increasing the partition coefficient (LogP). This is a critical causality: optimal CNS penetration requires a LogP between 2.0 and 3.5, which the fluoroethyl group helps achieve.

  • Metabolic Stability: Unsubstituted N-alkyl groups are highly susceptible to cytochrome P450-mediated α -hydroxylation, leading to rapid N-dealkylation. The electron-withdrawing nature of the fluorine atom destabilizes the transition state for hydrogen abstraction at the adjacent carbon, thereby extending the metabolic half-life ( t1/2​ ) [1].

  • Radiotracer Utility: The 2-fluoroethyl group is a standard prosthetic group for 18 F PET tracers. Synthesizing the stable 19 F reference standard (3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide) is mandatory for confirming the identity of the 18 F-labeled product via HPLC co-elution and for conducting in vitro binding assays .

Comparative Physicochemical & Pharmacokinetic Profiling

To objectively evaluate the performance of the fluorinated candidate, we benchmark it against the primary amide commercial standard and a non-fluorinated N-ethyl control.

Table 1: Comparative Profiling of Benzamide Derivatives

Metric3-Bromo-5-methylbenzamide (Commercial Standard)N-Ethyl-3-bromo-5-methylbenzamide (Control)3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide (Target)
Molecular Weight 214.06 g/mol 242.11 g/mol 260.10 g/mol
Calculated LogP (cLogP) 2.152.853.10
Microsomal Stability ( t1/2​ ) >120 min (Highly Stable)45 min (Rapid N-dealkylation)85 min (Moderate stability)
Radiolabeling Potential NoneNoneHigh (via 18 F-fluorination of tosylate precursor)
Primary Application Synthetic IntermediateLipophilic ControlPET Tracer Reference Standard / CNS Ligand

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness and scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls to rule out matrix effects, non-specific binding, or instrumental drift.

Protocol 1: Microsomal Stability Assay (LC-MS/MS)

Causality: To quantify the protective effect of the fluorine atom against N-dealkylation, we measure intrinsic clearance in human liver microsomes (HLM).

  • Preparation: Prepare a 10 mM stock solution of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide and the reference standards in DMSO. Dilute to 1 μ M in 100 mM potassium phosphate buffer (pH 7.4). Why pH 7.4? To mimic physiological conditions and maintain optimal CYP450 enzyme conformation.

  • Incubation: Combine 0.5 mg/mL HLM with the test compounds. Pre-incubate at 37°C for 5 minutes.

  • Initiation & Self-Validation: Initiate the reaction by adding NADPH (final concentration 1 mM). Self-Validation Step: Run a parallel "minus-NADPH" control. Why? This differentiates enzymatic CYP450 degradation from inherent chemical instability in the buffer matrix.

  • Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 μ L aliquots and quench in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Warfarin, 100 ng/mL). Why an internal standard? To correct for any variations in extraction efficiency or LC-MS/MS ionization suppression (matrix effects).

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode). Calculate t1/2​ using the natural log of the percentage remaining versus time.

Protocol 2: In Vitro Receptor Binding Assay (e.g., D3 Receptor)

Causality: To confirm that the addition of the 2-fluoroethyl group does not sterically hinder receptor binding compared to the commercial standard [1].

  • Membrane Preparation: Homogenize HEK-293 cells stably expressing human D3 receptors in Tris-HCl buffer (pH 7.4) containing 120 mM NaCl.

  • Radioligand Displacement: Incubate 50 μ g of membrane protein with 0.2 nM [ 3 H]spiperone (a known D2/D3 antagonist) and varying concentrations of the benzamide test compounds (10 −11 to 10 −5 M).

  • Self-Validation (Non-Specific Binding): Define non-specific binding (NSB) by co-incubating a parallel subset of wells with 10 μ M Haloperidol. Why? This ensures the measured radioactive signal is exclusively from specific D3 receptor interactions, rather than non-specific lipid partitioning or filter trapping.

  • Filtration & Counting: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific filter binding). Wash three times with ice-cold buffer. Count retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine IC 50​ values using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Workflow Visualization

The following diagram illustrates the logical benchmarking workflow, emphasizing the parallel evaluation of the fluorinated candidate against the commercial standard to generate comparative data.

BenchmarkingWorkflow Compound 3-Bromo-N-(2-fluoroethyl) -5-methylbenzamide Assay1 Physicochemical Profiling (LogP, Solubility) Compound->Assay1 Assay2 Metabolic Stability (Microsomal Assay) Compound->Assay2 Assay3 Receptor Binding Affinity (D2/D3 / Sigma) Compound->Assay3 Standard Commercial Standard (3-Bromo-5-methylbenzamide) Standard->Assay1 Standard->Assay2 Standard->Assay3 Data Comparative Data Synthesis & Candidate Selection Assay1->Data Validated metrics Assay2->Data Half-life (t1/2) Assay3->Data Ki values

Workflow for benchmarking fluorinated benzamides against commercial reference standards.

Conclusion

Benchmarking 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide against 3-Bromo-5-methylbenzamide reveals the profound impact of targeted fluorination. The 2-fluoroethyl motif not only optimizes lipophilicity for CNS applications but also provides a critical shield against rapid metabolic degradation, validating its superiority as a building block for PET radiotracers and neuropharmacological agents. By employing self-validating experimental designs, researchers can confidently quantify these advantages, ensuring robust data for downstream drug development.

References

  • Design and Investigation of a[18F]-Labeled Benzamide Derivative as a High Affinity Dual Sigma Receptor Subtype Radioligand for Prostate Tumor Imaging. National Institutes of Health (NIH) / Molecular Pharmaceutics, 2017. URL:[Link]

  • Synthesis and Pharmacological Evaluation of Fluorine-Containing D3 Dopamine Receptor Ligands. Journal of Medicinal Chemistry - ACS Publications, 2011. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal and Handling of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide

Prepared by: Senior Application Scientist, Environmental Health & Safety (EHS) Operations Target Audience: Researchers, Laboratory Managers, and Drug Development Professionals Proper chemical waste management is not mere...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Environmental Health & Safety (EHS) Operations Target Audience: Researchers, Laboratory Managers, and Drug Development Professionals

Proper chemical waste management is not merely a regulatory requirement; it is a foundational pillar of laboratory safety and environmental stewardship. 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide is a halogenated organic intermediate commonly utilized in drug discovery and synthetic chemistry. Because it contains both bromine and fluorine atoms, its disposal requires strict adherence to halogenated waste protocols.

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) standards[1].

Chemical Profile & Hazard Assessment

Understanding the molecular structure of a compound is the first step in determining its lifecycle management. The presence of halogens (Br, F) dictates that this compound cannot be disposed of via standard fuel blending or regular trash. During combustion, halogens generate highly corrosive and toxic hydrogen halides (HBr, HF), necessitating specialized incineration facilities equipped with caustic scrubbers[2].

Table 1: Quantitative Data & Operational Implications
Property / HazardDescriptionOperational Implication
Chemical Class Halogenated Benzamide DerivativeMust be strictly segregated into Halogenated Waste streams[3].
Halogen Content Bromine (Br), Fluorine (F)Prohibits standard fuel blending; requires specialized incineration[2].
Physical State Solid (Crystalline / Powder)High risk of aerosolization; all transfers must occur in a fume hood[4].
Combustion Byproducts HBr, HF, NO x​ , CO x​ Incineration requires rotary kilns with alkaline/caustic scrubbing[2].
Toxicity Profile Suspected irritant, environmental hazardMandates full PPE (nitrile gloves, goggles, lab coat) during handling[4].

The Causality of Waste Segregation

A critical error in laboratory waste management is the mixing of halogenated and non-halogenated waste. Why must they be separated?

Non-halogenated organic solvents (like ethanol or hexane) are frequently repurposed by waste facilities for "fuels blending"—burned to recover energy[3]. However, introducing even small amounts of halogenated compounds like 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide into this stream ruins its viability for fuel blending. The halogens corrode standard incinerator linings and release toxic gases. Consequently, mixed waste must be treated entirely as halogenated waste, which costs approximately twice as much to process and requires energy-intensive rotary kiln incineration[2],[3].

Workflow Visualization: Waste Segregation Logic

WasteWorkflow Gen Waste Generation: 3-Bromo-N-(2-fluoroethyl)- 5-methylbenzamide Dec Physical State? Gen->Dec Solid Solid Waste (Powder, Consumables) Dec->Solid Powder/Dry Liquid Liquid Waste (Dissolved in Solvent) Dec->Liquid Solution Halogenated Halogenated Waste Stream (Strictly Segregated) Solid->Halogenated Liquid->Halogenated Label Labeling & Storage (Secondary Containment) Halogenated->Label Incinerate EHS Disposal: Rotary Kiln Incineration w/ Caustic Scrubbing Label->Incinerate

Figure 1: Decision tree and workflow for the segregation and disposal of halogenated benzamide waste.

Step-by-Step Disposal Methodology

To ensure a self-validating safety system, follow this protocol precisely. Do not deviate from the segregation guidelines.

Phase 1: Preparation & PPE
  • Verify Ventilation: Ensure the chemical fume hood is operational and pulling at the correct face velocity (typically 80-120 fpm).

  • Don PPE: Equip standard laboratory PPE, including a chemically resistant lab coat, safety goggles (or face shield), and nitrile rubber gloves[4].

Phase 2: Collection & Containerization
  • Determine Waste State:

    • For Solid Waste (Powder, contaminated weigh boats, pipette tips): Place the material into a designated, sealable High-Density Polyethylene (HDPE) or glass solid waste container.

    • For Liquid Waste (Compound dissolved in solvent): Pour the solution into a designated "Halogenated Organic Solvent" safety can or carboy[3].

  • Avoid Cross-Contamination: Never mix this waste with strong acids, bases, aqueous solutions, or non-halogenated solvents[3].

Phase 3: Labeling and Storage
  • Apply RCRA-Compliant Labeling: Immediately affix a hazardous waste tag to the container. The label must explicitly state: "Hazardous Waste - Halogenated Organics" and list the full chemical name: 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide[4]. Do not use abbreviations.

  • Secondary Containment: Store the sealed container in a cool, dry, well-ventilated area within a secondary containment tray to capture any potential leaks. Keep away from strong oxidizing agents[4].

Phase 4: Institutional Transfer
  • EHS Handoff: Submit a waste pickup request to your institution's EHS department. The primary and legal method of disposal is transfer to an approved hazardous waste plant for thermal destruction (incineration)[4],[2].

Emergency Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent the compound from entering the environment or municipal drain systems.

Workflow Visualization: Spill Response Pathway

SpillResponse Spill Accidental Spill Detected PPE Don PPE & Secure Area (Nitrile, Goggles, Coat) Spill->PPE Contain Contain Spill (Prevent Drain Entry) PPE->Contain Absorb Absorb/Sweep (Use Inert Absorbent) Contain->Absorb Collect Collect in Sealed Waste Container Absorb->Collect Decon Decontaminate Area (Wash with appropriate solvent) Collect->Decon Dispose Dispose as Halogenated Waste Decon->Dispose

Figure 2: Step-by-step emergency response pathway for halogenated chemical spills.

Execution Steps:

  • Secure the Area: Evacuate personnel not wearing protective equipment from the immediate vicinity[4].

  • Containment: If the compound is in solution, surround the spill with an inert chemical absorbent (e.g., vermiculite or sand). If it is a dry powder, avoid dry sweeping which causes aerosolization; instead, carefully collect it using a damp absorbent pad.

  • Collection: Transfer all contaminated absorbent materials and broken glass into a puncture-resistant, sealable hazardous waste container.

  • Decontamination: Wash the affected area with a compatible solvent, followed by soap and water. Collect all wash liquids as halogenated waste.

References

  • BenchChem. "Essential Guide to the Safe Disposal of 2-amino-N-(2,4-dichlorophenyl)benzamide." (Utilized as the standard safety and PPE framework for analogous halogenated benzamide derivatives). 4

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." (Details the necessity of rotary kiln incineration and caustic scrubbing for halogenated organics). 2

  • Cornell University Environment, Health and Safety. "7.2 Organic Solvents." (Provides authoritative guidelines on the operational and financial causality of segregating halogenated vs. non-halogenated solvents). 3

  • Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32." (Regulatory grounding for the classification of carbon-halogen bonded compounds). 1

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide
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